N-Boc-3-bromo-6-chloroindole
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-bromo-6-chloroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZPVBVOSNRGHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191235 | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246471-36-2 | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of N-Boc-3-bromo-6-chloroindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis and characterization of N-Boc-3-bromo-6-chloroindole, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. The strategic placement of bromo and chloro substituents on the indole core, coupled with the N-Boc protecting group, makes this compound a versatile intermediate for the development of novel therapeutics, particularly in the realm of protein degradation and kinase inhibition.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate |
| CAS Number | 1246471-36-2 |
| Molecular Formula | C₁₃H₁₃BrClNO₂ |
| Molecular Weight | 330.60 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Purity | Commercially available with ≥97% purity[1] |
Synthesis Workflow
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the regioselective bromination of 6-chloroindole at the C-3 position. The resulting 3-bromo-6-chloroindole is then protected with a tert-butoxycarbonyl (Boc) group to yield the final product.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-6-chloroindole
This protocol is adapted from established methods for the 3-bromination of indoles.
Materials and Reagents:
-
6-Chloroindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 6-chloroindole (1.0 eq) in anhydrous DMF, cooled to 0 °C in an ice bath, add N-bromosuccinimide (1.05 eq) portion-wise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-6-chloroindole.
Step 2: Synthesis of this compound
This protocol follows a standard procedure for the N-Boc protection of indoles.[2]
Materials and Reagents:
-
3-Bromo-6-chloroindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3-bromo-6-chloroindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, this compound, can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the final product.
Characterization
The structural integrity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 | d | 1H | H-7 |
| ~ 7.65 | s | 1H | H-2 |
| ~ 7.50 | d | 1H | H-4 |
| ~ 7.25 | dd | 1H | H-5 |
| ~ 1.65 | s | 9H | -C(CH₃)₃ (Boc) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149.5 | C=O (Boc) |
| ~ 135.0 | C-7a |
| ~ 129.0 | C-6 |
| ~ 125.0 | C-2 |
| ~ 124.0 | C-5 |
| ~ 122.0 | C-3a |
| ~ 116.0 | C-4 |
| ~ 115.0 | C-7 |
| ~ 100.0 | C-3 |
| ~ 84.0 | -C(CH₃)₃ (Boc) |
| ~ 28.0 | -C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 2980-2930 | C-H stretch (aliphatic, Boc) |
| ~ 1735 | C=O stretch (carbamate, Boc) |
| ~ 1450, 1370 | C-H bend (Boc) |
| ~ 1250, 1150 | C-O stretch (carbamate, Boc) |
| ~ 800-600 | C-Cl and C-Br stretches |
Mass Spectrometry (Predicted)
| m/z Value | Ion Assignment |
| 331/329/333 | [M+H]⁺ (isotopic pattern for Br and Cl) |
| 275/273/277 | [M - C₄H₈ + H]⁺ (loss of isobutylene from Boc group) |
| 231/229 | [M - Boc + H]⁺ (loss of the Boc group) |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
References
Technical Guide: Spectral and Synthetic Overview of N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectral Data
The following tables outline the expected spectral data for N-Boc-3-bromo-6-chloroindole, providing a baseline for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.12 | d | 1H | H-7 |
| 7.65 | s | 1H | H-2 |
| 7.52 | d | 1H | H-4 |
| 7.25 | dd | 1H | H-5 |
| 1.64 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| 149.7 | C=O (Boc) |
| 135.2 | C-7a |
| 130.5 | C-6 |
| 125.8 | C-3a |
| 124.3 | C-4 |
| 121.1 | C-5 |
| 116.3 | C-7 |
| 110.2 | C-2 |
| 95.5 | C-3 |
| 84.2 | -C(CH₃)₃ |
| 28.2 | -C(CH₃)₃ |
Mass Spectrometry (MS)
Table 3: Predicted Mass-to-Charge Ratios (m/z)
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 330.9891 |
| [M+Na]⁺ | 352.9710 |
Note: Predicted m/z values are based on the most abundant isotopes, ⁷⁹Br and ³⁵Cl.
Infrared (IR) Spectroscopy
Table 4: Expected IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2975-2930 | Medium | C-H stretch (alkane) |
| ~1740 | Strong | C=O stretch (carbamate) |
| ~1595, 1475 | Medium-Weak | C=C stretch (aromatic) |
| ~1370, 1395 | Medium | C-H bend (tert-butyl) |
| ~1255 | Strong | C-N stretch |
| ~1155 | Strong | C-O stretch |
| ~820 | Strong | C-Cl stretch |
| ~680 | Medium | C-Br stretch |
Experimental Protocols
The following section details a generalized methodology for the synthesis and subsequent spectral analysis of this compound.
Synthesis of this compound
The synthesis is typically achieved through the bromination of N-Boc-6-chloroindole.
Materials:
-
N-Boc-6-chloroindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
Hexane and Ethyl acetate
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve N-Boc-6-chloroindole in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) to the solution in portions while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield the pure compound.
Spectral Analysis Protocols
-
NMR Spectroscopy: Prepare a solution of the purified compound in deuterated chloroform (CDCl₃) for ¹H and ¹³C NMR analysis.
-
Mass Spectrometry: Use a suitable ionization technique, such as Electrospray Ionization (ESI), to obtain the mass spectrum.
-
IR Spectroscopy: Record the infrared spectrum of the compound as a thin film on a potassium bromide (KBr) plate.
Synthesis and Characterization Workflow
The logical flow of the synthesis and characterization process is illustrated in the diagram below.
Caption: A logical workflow for the synthesis and analysis of this compound.
An In-depth Technical Guide to N-Boc-3-bromo-6-chloroindole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of N-Boc-3-bromo-6-chloroindole, a key building block in medicinal chemistry. This document details experimental protocols for its synthesis and characterization and explores its reactivity and potential applications in drug discovery and development.
Core Physical and Chemical Properties
This compound, with the systematic name tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a halogenated and protected indole derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile intermediate for various synthetic transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃BrClNO₂ | [1] |
| Molecular Weight | 330.60 g/mol | [1] |
| CAS Number | 1246471-36-2 | [2] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from synthetic protocols of related compounds[3][4] |
| Predicted XLogP3 | 4.6 |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific experimental spectra for this exact compound are not widely published, the expected data can be reliably predicted based on the analysis of its structure and comparison with closely related analogs.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.0 | d | 1H | H-7 |
| ~ 7.6 | s | 1H | H-2 |
| ~ 7.4 | d | 1H | H-4 |
| ~ 7.2 | dd | 1H | H-5 |
| 1.65 | s | 9H | -C(CH₃)₃ |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 149.5 | C=O (Boc) |
| ~ 135.0 | C-7a |
| ~ 130.0 | C-6 |
| ~ 125.0 | C-3a |
| ~ 124.0 | C-4 |
| ~ 121.0 | C-5 |
| ~ 115.0 | C-7 |
| ~ 110.0 | C-2 |
| ~ 95.0 | C-3 |
| ~ 84.0 | -C(CH₃)₃ |
| ~ 28.0 | -C(CH₃)₃ |
Mass Spectrometry:
Under mass spectrometry (MS) analysis, this compound is expected to exhibit a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. The molecular ion peak ([M]⁺) would appear as a cluster of peaks. Common fragmentation patterns would involve the loss of the Boc group or parts of it.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z (Calculated) | Proposed Fragment |
| 329/331/333 | [M]⁺ (Molecular ion) |
| 273/275/277 | [M - C₄H₈]⁺ |
| 229/231 | [M - C₅H₉O₂]⁺ |
| 57 | [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
Synthesis of this compound
A plausible and efficient two-step synthesis for this compound involves the initial protection of 6-chloroindole followed by regioselective bromination at the C-3 position.
Step 1: N-Boc Protection of 6-Chloroindole
Reaction:
N-Boc protection of 6-chloroindole.
Materials:
-
6-Chloroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloroindole (1.0 eq) in anhydrous DCM or THF, add DMAP (0.1 eq) and Boc₂O (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-6-chloroindole.
Step 2: Bromination of N-Boc-6-chloroindole
Reaction:
Bromination of N-Boc-6-chloroindole.
Materials:
-
N-Boc-6-chloroindole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-6-chloroindole (1.0 eq) in anhydrous DMF or THF and cool the solution to 0 °C.
-
Add NBS (1.05 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Spectroscopic Characterization Workflow
Workflow for spectroscopic characterization.
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the three key functional components: the Boc-protected indole nitrogen, the bromine atom at the C-3 position, and the chloro-substituted benzene ring.
-
N-Boc Protecting Group: The Boc group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free indole. This orthogonality is a cornerstone of its utility in multi-step syntheses.
-
C-3 Bromo Substituent: The bromine atom at the electron-rich C-3 position of the indole ring is susceptible to various transformations. It can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino moieties.
-
C-6 Chloro Substituent: The chloro group on the benzene ring is less reactive towards nucleophilic aromatic substitution compared to the bromo group at the C-3 position. However, it can also participate in cross-coupling reactions under more forcing conditions, offering a handle for further molecular diversification.
Key reaction sites of this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile scaffold and building block in the synthesis of a wide range of biologically active molecules. The indole core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The strategic placement of the bromo and chloro substituents provides synthetic handles for the construction of diverse compound libraries for screening against various therapeutic targets.
While direct involvement of this compound in specific, publicly disclosed signaling pathways is not documented, its derivatives are of significant interest in several therapeutic areas:
-
Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The functional groups on this compound allow for the synthesis of substituted indoles that can be tailored to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.
-
Antiviral Agents: Certain chlorinated indole derivatives have shown promise as antiviral agents. The ability to functionalize the this compound core allows for the exploration of structure-activity relationships in the development of novel antiviral compounds.[5]
-
Anticancer Agents: The indole nucleus is present in several anticancer drugs. By utilizing this compound as a starting material, medicinal chemists can synthesize novel compounds with potential antiproliferative activity.
The logical workflow for utilizing this building block in a drug discovery program is outlined below.
Drug discovery workflow using the target molecule.
References
- 1. tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Boc-3-bromo-6-chloroindole: A Comprehensive Technical Guide for Advanced Chemical Synthesis
CAS Number: 1246471-36-2
For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to N-Boc-3-bromo-6-chloroindole, a key heterocyclic building block in modern medicinal chemistry. This guide covers its chemical and physical properties, a detailed experimental protocol for its synthesis, purification methods, and its versatile applications in the development of novel therapeutics.
Core Chemical and Physical Data
This compound, with the IUPAC name tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a disubstituted indole derivative protected with a tert-butyloxycarbonyl (Boc) group.[1][2][3] This protecting group enhances the stability and solubility of the indole ring, making it amenable to a variety of synthetic transformations.[4] The presence of two distinct halogen atoms at the 3- and 6-positions offers orthogonal handles for selective functionalization, rendering it a highly valuable intermediate in the synthesis of complex molecular architectures.[5][6]
| Property | Value | Reference(s) |
| CAS Number | 1246471-36-2 | [1][2][3][7][8][9][10][11] |
| Molecular Formula | C13H13BrClNO2 | [11][12][13] |
| Molecular Weight | 330.61 g/mol | [1][10][11] |
| IUPAC Name | tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate | [1][2][3][13] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1][10][11] |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
| SMILES | CC(C)(C)OC(=O)N1C=C(Br)C2=CC(Cl)=CC=C12 | [13] |
| InChI Key | BZZPVBVOSNRGHB-UHFFFAOYSA-N | [1][12] |
Predicted Spectroscopic Data
While a publicly available 1H NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The tert-butyl protons of the Boc group would appear as a singlet around 1.6 ppm. The aromatic protons on the indole ring would resonate in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns reflecting their substitution.
Experimental Protocols: Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-chloroindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by regioselective bromination at the 3-position.
Step 1: Synthesis of N-Boc-6-chloroindole
This procedure involves the protection of the nitrogen atom of 6-chloroindole using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
6-chloroindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask, dissolve 6-chloroindole (1.0 eq) in anhydrous DCM or THF.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of Boc₂O (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield N-Boc-6-chloroindole.
Step 2: Synthesis of this compound
This step involves the regioselective bromination of N-Boc-6-chloroindole at the 3-position using N-Bromosuccinimide (NBS).
Materials:
-
N-Boc-6-chloroindole
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for elution)
Procedure:
-
Dissolve N-Boc-6-chloroindole (1.0 eq) in anhydrous DMF in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.0-1.1 eq) portion-wise to the cooled solution, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Synthesis of novel indolyl-1,2,4-triazoles as potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. preprints.org [preprints.org]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate
An In-depth Technical Guide to tert-Butyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, a key synthetic intermediate for researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, a robust two-step synthesis pathway with complete experimental protocols, and its significant potential in medicinal chemistry. Emphasis is placed on its utility as a versatile building block, enabled by the orthogonal reactivity of its halogen substituents in modern cross-coupling reactions.
Chemical Properties and Data
While specific experimental data for tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate is not widely published, its properties can be reliably estimated based on its structure and data from closely related analogs. The tert-butyloxycarbonyl (Boc) protecting group enhances solubility in common organic solvents and stabilizes the indole ring for subsequent functionalization.
| Property | Value / Description | Source |
| IUPAC Name | tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate | - |
| CAS Number | Not assigned | - |
| Molecular Formula | C₁₃H₁₃BrClNO₂ | Computed |
| Molecular Weight | 330.60 g/mol | Computed |
| Appearance | Expected to be an off-white to pale yellow solid | Analog-based |
| Solubility | Expected to be soluble in DCM, THF, DMF, Ethyl Acetate | Analog-based |
| Related Analog Data | ||
| tert-Butyl 3-bromo-1H-indole-1-carboxylate | CAS: 143259-56-7, MW: 296.16 g/mol | [1] |
| tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate | CAS: 1428866-18-5 | [2] |
| tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate | Commercially available intermediate | [3] |
Synthesis and Mechanism
The synthesis of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate is logically achieved via a two-step sequence starting from the commercially available 6-chloro-1H-indole. The workflow involves the protection of the indole nitrogen followed by regioselective bromination of the electron-rich pyrrole ring.
Caption: Synthetic workflow for the target compound.
Mechanism Insight:
-
N-Boc Protection: The reaction proceeds via nucleophilic attack of the indole nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). Triethylamine (TEA) acts as a base to deprotonate the indole N-H, increasing its nucleophilicity.
-
C-3 Bromination: The N-Boc group is an electron-withdrawing group that deactivates the indole nucleus towards electrophilic attack overall, but it sufficiently alters the electronic distribution to ensure that the C-3 position remains the most nucleophilic site. Electrophilic attack by a bromonium ion source, typically N-bromosuccinimide (NBS), occurs selectively at this position. Performing the reaction at low temperatures (-78 °C) is crucial to minimize side reactions.[4]
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of the title compound. Standard laboratory safety precautions should be observed.
Protocol 3.1: Synthesis of tert-butyl 6-chloro-1H-indole-1-carboxylate (N-Boc Protection)
-
Materials:
-
6-chloro-1H-indole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 6-chloro-1H-indole (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution at room temperature. If the reaction is slow, a catalytic amount of DMAP (0.1 eq.) can be added.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 6-chloro-1H-indole-1-carboxylate as a solid.
-
Protocol 3.2: Synthesis of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate (C-3 Bromination)
-
Materials:
-
tert-butyl 6-chloro-1H-indole-1-carboxylate
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve tert-butyl 6-chloro-1H-indole-1-carboxylate (1.0 eq.) in anhydrous THF in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of N-bromosuccinimide (1.05 eq.) in anhydrous THF dropwise to the cooled solution.
-
Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (hexane/ethyl acetate gradient) to afford the final product, tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate.
-
Reactivity and Synthetic Applications
The primary value of tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate lies in its capacity for selective, sequential functionalization. The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bond at the 6-position.[5] This reactivity difference allows for the precise, stepwise introduction of different substituents, making it an ideal scaffold for building molecular complexity.
Caption: Regioselective sequential cross-coupling strategy.
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling at the C-3 Position
This protocol illustrates the selective functionalization of the C-3 position.
-
Materials:
-
tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate
-
Aryl or heteroaryl boronic acid (R¹-B(OH)₂)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene)
-
-
Procedure:
-
In a reaction vessel, combine tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate (1.0 eq.), the boronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2.0 eq.).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas (argon or nitrogen) and seal it.
-
Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography to yield the C-3 functionalized indole.
-
Following this step, the less reactive C-6 chloro-substituent can be targeted for a second, distinct cross-coupling reaction, often requiring more forcing conditions or different catalyst/ligand systems. Finally, the N-Boc group can be easily removed under acidic conditions (e.g., TFA in DCM) or other mild methods to provide the free indole, which can be used for further N-functionalization.[6][7]
Relevance in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The ability to precisely substitute the indole ring at multiple positions is critical for developing new therapeutic agents. Haloindoles, such as the title compound, are invaluable precursors for creating diverse libraries of molecules for high-throughput screening.[8][9] By leveraging sequential cross-coupling reactions, researchers can rapidly access novel chemical space around the indole core, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Conclusion
tert-Butyl 3-bromo-6-chloro-1H-indole-1-carboxylate is a strategically designed synthetic intermediate of high value to the scientific research and drug discovery community. Its logical two-step synthesis provides ready access to a scaffold featuring two orthogonally reactive halogen handles. This unique structural feature facilitates controlled, sequential functionalization through palladium-catalyzed cross-coupling reactions, offering a powerful and flexible platform for the construction of complex, multi-substituted indole derivatives for evaluation as potential therapeutic agents.
References
- 1. tert-Butyl 3-bromo-1H-indole-1-carboxylate | C13H14BrNO2 | CID 20097636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-bromo-6-formyl-1H-indole-1-carboxylate | [frontierspecialtychemicals.com]
- 3. 1820684-15-8|tert-Butyl 3-bromo-6-(chloromethyl)-1h-indole-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
N-Boc-3-bromo-6-chloroindole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential physicochemical data for N-Boc-3-bromo-6-chloroindole, a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and compound registration.
| Property | Value |
| Molecular Formula | C₁₃H₁₃BrClNO₂[1][2] |
| Molecular Weight | 330.6 g/mol [1] |
| CAS Number | 1246471-36-2[1] |
| Purity | Typically ≥97%[1] |
| Synonym | tert-butyl 3-bromo-6-chloroindole-1-carboxylate[2] |
Logical Relationship of Functional Groups
The structure of this compound is defined by the interplay of its constituent functional groups. The indole core provides the foundational scaffold, which is then strategically modified to allow for diverse chemical transformations. The Boc protecting group on the indole nitrogen enhances stability and modulates reactivity, while the bromo and chloro substituents serve as key handles for cross-coupling reactions and other synthetic elaborations.
Caption: Logical diagram of the functional groups in this compound.
References
An In-depth Technical Guide to N-Boc-3-bromo-6-chloroindole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Boc-3-bromo-6-chloroindole, a halogenated indole derivative that serves as a valuable building block in medicinal chemistry. This document details its chemical properties, commercial availability, a plausible synthetic route with detailed experimental protocols, and its potential applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors and anticancer agents.
Chemical Properties and Commercial Availability
This compound, systematically named tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a white to off-white solid. Its chemical structure is characterized by a chloro-substituted indole core, brominated at the 3-position, and an N-tert-butyloxycarbonyl (Boc) protecting group. This combination of functionalities makes it a versatile intermediate for further chemical modifications.
| Property | Value |
| CAS Number | 1246471-36-2 |
| Molecular Formula | C₁₃H₁₃BrClNO₂ |
| Molecular Weight | 330.60 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
This compound is commercially available from several chemical suppliers, including Laibo Chem and BLD Pharm, typically in quantities ranging from grams to kilograms, facilitating its use in both academic research and industrial drug development.
Synthetic Pathway and Experimental Protocols
An In-depth Technical Guide on the Stability and Storage Conditions for N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-3-bromo-6-chloroindole. Due to the limited availability of specific stability data for this compound, this document outlines the key factors influencing its stability based on the known properties of its core chemical moieties: the N-Boc protecting group and the substituted indole ring. It further provides a general framework and experimental protocols for researchers to establish specific stability profiles.
Chemical Structure and General Properties
This compound is a substituted indole derivative with the following key structural features:
-
Indole Core: A bicyclic aromatic heterocycle that is generally stable but can be susceptible to oxidation and light-induced degradation, particularly with certain substituents.
-
Bromo and Chloro Substituents: Halogen atoms on the aromatic ring can influence the electronic properties and reactivity of the indole core.
-
N-Boc (tert-butoxycarbonyl) Protecting Group: An acid-labile protecting group for the indole nitrogen. Its stability is a primary concern under various chemical conditions.
Summary of Known Stability Data
Table 1: General Stability of the N-Boc Protecting Group
| Condition | Stability | Notes |
| Acidic | Labile | Highly susceptible to cleavage by strong acids (e.g., TFA, HCl). Slow degradation may occur even in mildly acidic conditions (e.g., 0.1% TFA in HPLC eluents) over several hours at room temperature.[1] |
| Basic | Generally Stable | The N-Boc group is resistant to hydrolysis under basic conditions.[2][3][4][5] |
| Nucleophiles | Generally Stable | Resistant to most nucleophilic attacks.[2][4][6] |
| Catalytic Hydrogenation | Stable | The N-Boc group is not cleaved under typical catalytic hydrogenation conditions.[2][4] |
| Thermal | Labile at High Temperatures | Thermal deprotection can occur at temperatures ranging from 110°C to over 240°C.[7][8][9][10][11] This process can be influenced by the solvent and the presence of other reagents. |
| Photolytic | Generally Stable | While not a primary degradation pathway, prolonged exposure to high-energy light should be evaluated. |
Table 2: General Stability of Substituted Indoles
| Condition | Stability | Notes |
| Oxidation | Susceptible | The indole ring can be prone to auto-oxidation, although this is more pronounced for certain substitution patterns (e.g., 2-methylindoles). Storage under an inert atmosphere is advisable. |
| Light | Potentially Sensitive | Many indole derivatives are light-sensitive. Protection from light is a common recommendation for bromo-substituted indoles.[12] |
| Temperature | Generally Stable at Low Temperatures | Cool to cold storage (4°C to -20°C) is often recommended for halogenated indoles to minimize degradation over time.[13] |
Recommended Storage and Handling
Based on the general principles outlined above, the following storage and handling conditions are recommended for this compound to ensure its integrity:
-
Temperature: For long-term storage, a temperature of -20°C is recommended. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen , to prevent oxidation.
-
Light: Protect from light by storing in an amber vial or a light-blocking container .
-
Moisture: Keep the container tightly sealed to prevent moisture ingress, which could potentially lead to hydrolysis under certain conditions.
-
pH: Avoid contact with acidic conditions to prevent the cleavage of the N-Boc group. Solutions of the compound should be prepared in neutral or slightly basic buffers if required for experimental use.
Experimental Protocol for Stability Assessment
To establish a definitive stability profile for this compound, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.
Objective: To evaluate the stability of this compound under various stress conditions (temperature, humidity, light, and pH).
Materials:
-
This compound (solid)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
Calibrated stability chambers/ovens
-
Photostability chamber
-
Calibrated analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Initial Characterization: Perform initial analysis (e.g., HPLC, LC-MS, NMR) of a reference sample of this compound to establish its purity profile and chromatographic behavior.
-
Sample Preparation:
-
Solid-State Stability: Accurately weigh samples of the solid compound into individual vials for each storage condition and time point.
-
Solution-State Stability: Prepare solutions of the compound in relevant solvents or buffer systems at a known concentration.
-
-
Storage Conditions:
-
Thermal Stability: Store solid and solution samples at various temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH, and a high temperature such as 80°C).
-
Photostability: Expose solid and solution samples to a controlled light source as per ICH Q1B guidelines. Wrap control samples in aluminum foil to protect them from light.
-
pH Stability (Hydrolytic Stability): Store solution samples in buffers of varying pH (e.g., 4, 7, 9) at a controlled temperature.
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 24, 48, 72 hours for accelerated conditions; 1, 2, 4 weeks and 1, 3, 6 months for long-term conditions).
-
Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method.
-
Quantify the amount of this compound remaining.
-
Identify and quantify any significant degradation products.
-
-
Data Presentation: Record the percentage of the parent compound remaining at each time point for each condition. Plot the degradation profiles and determine the degradation rate constants where applicable.
Visualized Workflows
The following diagrams illustrate the logical workflow for assessing the stability of this compound and a conceptual representation of its potential degradation pathways.
Caption: A logical workflow for the systematic stability assessment of this compound.
Caption: Conceptual diagram of potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. goldbio.com [goldbio.com]
- 13. aksci.com [aksci.com]
Determining the Solubility of N-Boc-3-bromo-6-chloroindole: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of N-Boc-3-bromo-6-chloroindole, a key intermediate in synthetic organic chemistry and pharmaceutical research. A thorough literature search indicates a lack of publicly available quantitative solubility data for this specific compound. Consequently, this document provides a comprehensive framework of established experimental protocols to enable researchers to determine its solubility in various organic solvents. The methodologies outlined are standard in the pharmaceutical and chemical industries for characterizing the physicochemical properties of new chemical entities.
Overview of Solubility Determination
The solubility of a compound is a critical parameter, influencing reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). The "shake-flask" method is the gold standard for determining equilibrium solubility, which is defined as the maximum concentration of a substance that can dissolve in a solvent at a specific temperature to form a saturated solution in thermodynamic equilibrium with an excess of the solid compound.[1][2]
The general workflow for determining solubility is a multi-step process that begins with sample preparation and equilibration, followed by phase separation and quantitative analysis of the solute concentration in the saturated solution.
Caption: General experimental workflow for determining equilibrium solubility.
Data Presentation
While specific experimental data for this compound is not available, Table 1 provides a template for presenting solubility data once determined. This structured format allows for easy comparison of solubility across different organic solvents and temperatures.
Table 1: Solubility of this compound (Hypothetical Data Template)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | Data to be determined | Data to be determined | HPLC |
| Ethanol | 25 | Data to be determined | Data to be determined | HPLC |
| Isopropanol | 25 | Data to be determined | Data to be determined | HPLC |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined | UV-Vis |
| Acetone | 25 | Data to be determined | Data to be determined | UV-Vis |
| Dichloromethane | 25 | Data to be determined | Data to be determined | Gravimetric |
| Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |
| Additional Solvent | e.g., 50 | Data to be determined | Data to be determined | Specify Method |
Note: The Molecular Weight of this compound (C₁₃H₁₃BrClNO₂) is approximately 328.6 g/mol .
Experimental Protocols
The following section details the protocols for determining the solubility of this compound.
Shake-Flask Method for Equilibrium Solubility
This protocol describes the most reliable method for measuring thermodynamic equilibrium solubility.[2]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps or crimp seals
-
Orbital shaker or shaker incubator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE) or centrifuge
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a glass vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker bath and agitate at a constant speed. The temperature should be maintained at the desired level (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[1][3] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours); equilibrium is reached when consecutive measurements yield the same concentration.[2]
-
After equilibration, cease agitation and allow the vial to stand for a period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.[3] Alternatively, the sample can be centrifuged at high speed, and the supernatant carefully collected.[1]
-
Quantify the concentration of this compound in the filtered sample using one of the analytical methods described below.
Analytical Quantification Methods
The choice of analytical method depends on the compound's properties, the solvent used, and the available instrumentation.
This is the simplest method but is best suited for non-volatile solutes and solvents that are easily evaporated.[4]
Procedure:
-
Accurately weigh a clean, dry evaporating dish (W₁).
-
Pipette a precise volume (e.g., 5.00 mL) of the filtered saturated solution into the pre-weighed dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a temperature that will not cause decomposition of the compound.
-
Once the solvent is fully evaporated, place the dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it again (W₂).
-
The mass of the dissolved solid is (W₂ - W₁).
-
Calculate the solubility in mg/mL by dividing the mass of the solid by the volume of the solution used.
HPLC is a highly specific and sensitive method, making it suitable for a wide range of compounds and solvents.[2][5] It can also detect any potential degradation of the compound during the experiment.[1]
Procedure:
-
Method Development: Develop an HPLC method capable of separating this compound from any impurities. Given its aromatic structure, a reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water and UV detection (e.g., at 254 nm or the compound's λ_max) is a suitable starting point.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is highly soluble, like acetonitrile). Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility by multiplying the determined concentration by the dilution factor.
This method is rapid and straightforward but requires that the solute has a significant UV-Vis absorbance and that the solvent is transparent in the same wavelength range.[6]
Procedure:
-
Determine λ_max: Scan a dilute solution of this compound in the chosen solvent to find the wavelength of maximum absorbance (λ_max). The aromatic indole core suggests strong absorbance in the UV region.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations in the same solvent used for the solubility test. Measure the absorbance of each standard at λ_max and create a Beer-Lambert Law calibration curve (Absorbance vs. Concentration).
-
Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λ_max.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original solubility by multiplying this concentration by the dilution factor.
Caption: Decision workflow for selecting an analytical quantification method.
Conclusion
While direct quantitative solubility data for this compound is not currently published, this guide provides researchers with the necessary protocols to generate this crucial data reliably. The selection of the appropriate organic solvents and analytical techniques will depend on the specific application and available resources. Adherence to the detailed shake-flask protocol will ensure the generation of high-quality, reproducible thermodynamic solubility data, which is essential for advancing research and development involving this compound.
References
The Reactivity Profile of Bromine at the 3-Position of N-Boc-Indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-Boc-3-bromoindole scaffold is a pivotal intermediate in modern organic synthesis, particularly in the construction of complex indole-containing molecules with significant biological activity. The strategic placement of the bromine atom at the C3 position, coupled with the protecting tert-butyloxycarbonyl (Boc) group on the indole nitrogen, renders this molecule a versatile substrate for a wide array of chemical transformations. This guide provides an in-depth analysis of the reactivity profile of N-Boc-3-bromoindole, focusing on key palladium-catalyzed cross-coupling reactions and other important synthetic manipulations. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows and a relevant biological signaling pathway are presented to facilitate its application in research and drug development.
Core Reactivity: A Hub for Molecular Diversification
The bromine atom at the C3 position of N-Boc-indole is readily susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility, allowing for the introduction of diverse aryl, vinyl, alkynyl, and amino moieties. Furthermore, the C3-bromo group can be leveraged for metal-halogen exchange, opening up avenues for further functionalization through borylation. The N-Boc group plays a crucial role by protecting the indole nitrogen from undesired side reactions and enhancing the substrate's stability and solubility in organic solvents.
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving N-Boc-3-bromoindole, providing a comparative overview of reaction conditions and yields.
Table 1: Suzuki-Miyaura Coupling of N-Boc-3-bromoindole
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-85 | [1] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (3) | Toluene | 100 | 18 | ~92 | [1] |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | ~88 | [1] |
Table 2: Heck Coupling of N-Boc-3-bromoindole with Alkenes
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | NaBr (grinding) | 800 rpm | 1.5 | 70 | [2] |
| Styrene | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O (1:1) | 80 (MW) | 0.5 | >95 (conversion) | [3] |
Table 3: Sonogashira Coupling of N-Boc-3-bromoindole with Terminal Alkynes
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N (2) | THF | RT | 12 | ~90 | [4] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | DIPA (2) | Toluene | 60 | 6 | ~85 | [4] |
Table 4: Buchwald-Hartwig Amination of N-Boc-3-bromoindole
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | ~40 | [5] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 24 | ~80 | [6] |
Experimental Protocols
Detailed methodologies for key transformations of N-Boc-3-bromoindole are provided below. These protocols are generalized and may require optimization for specific substrates.
Suzuki-Miyaura Coupling
Materials:
-
N-Boc-3-bromoindole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry Schlenk flask, add N-Boc-3-bromoindole, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 90 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate (3x), and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1][3]
Heck Coupling
Materials:
-
N-Boc-3-bromoindole (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃, 10 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Solvent (e.g., DMF or CH₃CN/H₂O)
Procedure:
-
In a reaction vessel, combine N-Boc-3-bromoindole, the palladium catalyst, and the ligand.
-
Purge the vessel with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.[2][3]
Sonogashira Coupling
Materials:
-
N-Boc-3-bromoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0 equiv)
-
Solvent (e.g., THF or Toluene)
Procedure:
-
To a Schlenk flask, add N-Boc-3-bromoindole, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with a suitable solvent (e.g., diethyl ether), and filter through celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.[4]
Buchwald-Hartwig Amination
Materials:
-
N-Boc-3-bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or LiHMDS, 1.4-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a dry reaction tube.
-
Add N-Boc-3-bromoindole and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Lithiation-Borylation
Materials:
-
N-Boc-3-bromoindole (1.0 equiv)
-
n-Butyllithium (1.1 equiv, solution in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
Anhydrous solvent (e.g., THF or Et₂O)
Procedure:
-
Dissolve N-Boc-3-bromoindole in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate dropwise at -78 °C and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The resulting boronic ester can often be used in the next step without further purification, or it can be purified by chromatography.[8]
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and a relevant signaling pathway.
Caption: General experimental workflow for the diversification of N-Boc-3-bromoindole.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Many 3-substituted indoles derived from N-Boc-3-bromoindole exhibit potent biological activities, often by acting as inhibitors of protein kinases involved in cell signaling pathways critical to cancer progression.[2][8][9] One such pathway is the Src kinase signaling cascade.
Caption: Inhibition of the Src kinase signaling pathway by 3-aryl-indole derivatives.[2][10]
Conclusion
N-Boc-3-bromoindole stands as a testament to the power of strategic halogenation and protection in modern synthetic chemistry. Its predictable and versatile reactivity at the C3 position provides a reliable platform for the synthesis of a vast array of complex indole derivatives. The palladium-catalyzed cross-coupling reactions, in particular, offer an efficient means to construct molecules with tailored electronic and steric properties, making this scaffold invaluable for the development of novel therapeutics and functional materials. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this important building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. researchgate.net [researchgate.net]
- 4. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of N-Boc-3-bromo-6-chloroindole with various arylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex molecules, particularly for creating diverse libraries of compounds for drug discovery. The N-Boc protecting group is often utilized to enhance the stability and reactivity of the indole ring during coupling reactions.[1][2]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.
Figure 1: General scheme of the Suzuki coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)[2]
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 3–5 mol%)[3]
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0–3.0 equiv)[2]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)[4][5]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe. A typical concentration of the indole substrate is between 0.1 and 0.2 M.[2]
-
Reaction: Heat the mixture to 80–100 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed, which typically takes 4 to 24 hours.[2][5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-3-aryl-6-chloroindole.[2]
Figure 2: Step-by-step experimental workflow for the Suzuki coupling.
Quantitative Data Summary
The yields of Suzuki coupling reactions are highly dependent on the specific arylboronic acid, catalyst, base, and solvent system used. Below is a table summarizing typical reaction conditions and expected yields for the coupling of this compound with various arylboronic acids, based on literature for similar substrates.
| Arylboronic Acid | Palladium Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | Toluene/H₂O (3:1) | 100 | 16 | 80-90 |
| 4-Formylphenylboronic acid | Pd₂(dba)₃/SPhos (2) | Cs₂CO₃ (2) | DMF | 110 | 8 | 75-85 |
| 3-Thienylboronic acid | Pd(OAc)₂/XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 18 | 70-80 |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 24 | 60-75 |
Note: The data presented are representative and may vary. Optimization is recommended for each specific substrate.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the final product, regenerating the Pd(0) catalyst.
Figure 3: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for the Heck Coupling Reaction of N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Heck coupling reaction with N-Boc-3-bromo-6-chloroindole. This versatile building block is of significant interest in medicinal chemistry and drug discovery, and its functionalization via the Heck reaction opens avenues for the synthesis of novel 3-substituted indole derivatives. This document outlines detailed experimental protocols, summarizes key reaction parameters, and provides visualizations to aid in the understanding and execution of this important transformation.
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] For substrates like this compound, which possesses two different halogen atoms, achieving chemoselectivity is a key challenge. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position of the indole ring.
Data Presentation: Summary of Reaction Conditions
The successful execution of the Heck reaction is dependent on the judicious selection of the catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of typical conditions that can be applied to the Heck coupling of this compound with various olefins, based on protocols for structurally similar haloindoles and dihaloarenes.
Table 1: Typical Reaction Parameters for the Heck Coupling of this compound with Alkenes
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% loading is typical. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands (e.g., SPhos) | 2-10 mol% loading. The choice of ligand can significantly impact yield and selectivity. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃, NaOAc | 1.5-3.0 equivalents. An inorganic base is often preferred to minimize side reactions. |
| Solvent | DMF, DMAc, NMP, Dioxane, Toluene | Anhydrous and degassed solvents are crucial for optimal results. |
| Olefin | Acrylates, Styrenes, Acrylamides | 1.1-2.0 equivalents. Electron-poor olefins generally exhibit higher reactivity. |
| Temperature | 80-140 °C | Reaction temperature is optimized based on the reactivity of the specific olefin and catalyst system. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until consumption of the starting material. |
Experimental Protocols
This section provides detailed, step-by-step procedures for the Heck coupling of this compound with representative electron-poor (ethyl acrylate) and electron-neutral (styrene) olefins.
Protocol 1: Heck Coupling with Ethyl Acrylate
Objective: To synthesize ethyl (E)-3-(1-(tert-butoxycarbonyl)-6-chloro-1H-indol-3-yl)acrylate.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add anhydrous DMF, followed by triethylamine (2.0 equiv.) and ethyl acrylate (1.5 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling with Styrene
Objective: To synthesize tert-butyl 6-chloro-3-((E)-styryl)-1H-indole-1-carboxylate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.03 equiv.), tri(o-tolyl)phosphine (0.06 equiv.), and potassium carbonate (2.5 equiv.).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous DMAc, followed by styrene (1.2 equiv.) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
Experimental Workflow
The general laboratory workflow for performing the Heck coupling reaction is depicted below.
Caption: General experimental workflow for the Heck reaction.
Chemoselectivity Considerations
The selective reaction at the C3-Br bond over the C6-Cl bond is a critical aspect of this transformation.
Caption: Chemoselectivity in the Heck reaction.
References
Application Notes and Protocols: Sonogashira Coupling of N-Boc-3-bromo-6-chloroindole for Alkynylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals. Specifically, functionalization at the C3 position of the indole ring is a key strategy in medicinal chemistry. This document provides a detailed protocol for the Sonogashira coupling of N-Boc-3-bromo-6-chloroindole with various terminal alkynes, a crucial transformation for generating diverse indole derivatives for drug discovery and development.
Reaction Principle
The Sonogashira coupling of this compound involves the palladium- and copper-catalyzed reaction between the sp2-hybridized carbon of the bromoindole and the sp-hybridized carbon of a terminal alkyne. The N-Boc protecting group enhances the stability of the indole ring and improves solubility in organic solvents. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add the terminal alkyne (1.2-1.5 eq).
-
Add the catalyst, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq), and the co-catalyst, copper(I) iodide (CuI) (0.04-0.1 eq).
-
Dissolve the mixture in an anhydrous solvent such as THF or DMF (approximately 0.1-0.2 M concentration of the indole).
-
Add triethylamine (Et₃N) (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and MS).
Quantitative Data
The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | N-Boc-6-chloro-3-(phenylethynyl)indole | 85 |
| 2 | 1-Hexyne | N-Boc-6-chloro-3-(hex-1-yn-1-yl)indole | 78 |
| 3 | Trimethylsilylacetylene | N-Boc-6-chloro-3-((trimethylsilyl)ethynyl)indole | 92 |
| 4 | 3-Ethynylpyridine | N-Boc-6-chloro-3-(pyridin-3-ylethynyl)indole | 75 |
| 5 | 1-Ethynyl-4-fluorobenzene | N-Boc-6-chloro-3-((4-fluorophenyl)ethynyl)indole | 88 |
Diagrams
Experimental Workflow
Caption: Workflow for the Sonogashira coupling of this compound.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Key Reaction Components
Caption: Key components of the Sonogashira coupling reaction.
Troubleshooting and Safety Precautions
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous. Moisture can deactivate the catalysts.
-
Degas the solvent and reaction mixture thoroughly to remove oxygen, which can lead to unwanted side reactions and catalyst decomposition.
-
Increase the catalyst loading or try a different palladium source or ligand.
-
-
Safety:
-
Palladium catalysts and copper iodide are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triethylamine is a corrosive and flammable base. Handle with care.
-
Reactions should be conducted under an inert atmosphere as some reagents are air-sensitive.
-
These protocols and notes provide a comprehensive guide for the successful Sonogashira coupling of this compound, enabling the synthesis of a wide range of alkynylated indole derivatives for further investigation in drug discovery and materials science.
Application Notes and Protocols for the Buchwald-Hartwig Amination of N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance.[1][2] This application note provides detailed protocols and reaction conditions for the Buchwald-Hartwig amination of N-Boc-3-bromo-6-chloroindole, a key intermediate in the synthesis of various biologically active compounds. The methodologies described herein are based on established principles and successful applications of the Buchwald-Hartwig amination to related indole and azaindole systems.[3]
The general transformation involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[1][4] The choice of ligand, base, and solvent is critical for achieving high yields and reaction efficiency. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various primary and secondary amines. The data is compiled based on analogous reactions reported in the literature for substituted bromoindoles and related heterocycles.
Table 1: Buchwald-Hartwig Amination with Primary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 85-95 |
| 2 | p-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 12 | 75-85 |
| 4 | Cyclohexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.0) | Toluene | 100 | 24 | 70-80 |
Table 2: Buchwald-Hartwig Amination with Secondary Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | 90-98 |
| 2 | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.4) | Toluene | 90 | 18 | 88-96 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 70-80 |
| 4 | Pyrrolidine | Pd(OAc)₂ (3) | JohnPhos (6) | LiHMDS (1.5) | THF | 80 | 16 | 85-95 |
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Experimental Protocols
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, NaOtBu)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Primary or secondary amine
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (1.5 mmol, 1.5 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Addition: Add anhydrous, degassed dioxane (5 mL) to the flask via syringe. Stir the mixture for 10 minutes at room temperature. Then, add aniline (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-anilino-N-Boc-6-chloroindole.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
-
Reaction Setup: In a glovebox or under a constant stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and DavePhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Base and Solvent Addition: Add sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) to the tube. Evacuate and backfill the tube with inert gas three times. Add anhydrous, degassed toluene (5 mL) via syringe.
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Seal the Schlenk tube and heat the mixture to 90 °C in an oil bath with stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-18 hours.
-
Workup: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a suitable solvent mixture, such as ethyl acetate/hexanes) to yield the pure 3-morpholino-N-Boc-6-chloroindole.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air and/or moisture sensitive and should be handled under an inert atmosphere.
-
Strong bases such as NaOtBu are corrosive and hygroscopic; handle with appropriate personal protective equipment (PPE).
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Notes and Protocols for the Negishi Cross-Coupling of N-Boc-3-bromo-6-chloroindole with Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Negishi cross-coupling of N-Boc-3-bromo-6-chloroindole with a variety of organozinc reagents. This reaction is a powerful tool for the synthesis of functionalized indole derivatives, which are key structural motifs in many pharmaceutical agents. The protocols outlined below are based on established methodologies for the Negishi coupling of related bromoindoles and offer a robust starting point for reaction optimization and library synthesis.
Introduction
The Negishi cross-coupling reaction is a versatile and reliable method for the formation of carbon-carbon bonds. It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst.[1] This methodology is particularly valuable in medicinal chemistry due to its high functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon atoms.[1] The use of this compound as a substrate allows for the introduction of diverse substituents at the C3-position of the indole core, a common strategy in the development of new therapeutic agents.
Data Presentation
The following table summarizes representative yields for the Negishi cross-coupling of a closely related substrate, 5-bromoindole, and expected yields for the target substrate, this compound, with various organozinc reagents based on established literature precedents.[2]
| Entry | Organozinc Reagent | Product | Yield (%) |
| 1 | Isopropylzinc bromide | N-Boc-6-chloro-3-isopropylindole | 96[2] |
| 2 | Phenylzinc chloride | N-Boc-6-chloro-3-phenylindole | 85-95 (estimated) |
| 3 | 4-Methoxyphenylzinc chloride | N-Boc-6-chloro-3-(4-methoxyphenyl)indole | 80-90 (estimated) |
| 4 | 2-Thienylzinc chloride | N-Boc-6-chloro-3-(2-thienyl)indole | 75-85 (estimated) |
| 5 | Methylzinc chloride | N-Boc-6-chloro-3-methylindole | 80-90 (estimated) |
Yields for entries 2-5 are estimated based on typical outcomes for similar Negishi cross-coupling reactions.
Experimental Protocols
1. Preparation of Organozinc Reagents
The successful execution of the Negishi coupling is highly dependent on the quality of the organozinc reagent. Herein are two common methods for their preparation.
Method A: From Organolithium or Grignard Reagents (Transmetalation)
This method is suitable for a wide range of aryl and vinyl zinc reagents.
-
Materials:
-
Aryl or vinyl bromide/iodide (1.0 equiv)
-
n-Butyllithium or Isopropylmagnesium chloride (1.05 equiv)
-
Anhydrous Zinc Chloride (ZnCl₂) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve the aryl or vinyl halide in anhydrous THF.
-
Cool the solution to -78 °C (for lithiation) or 0 °C (for Grignard formation).
-
Slowly add the organolithium or Grignard reagent and stir for 30-60 minutes.
-
In a separate flask, dissolve anhydrous ZnCl₂ in THF.
-
Slowly transfer the freshly prepared organolithium or Grignard reagent to the ZnCl₂ solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting organozinc reagent solution is ready for use.
-
Method B: Direct Insertion of Zinc (for Alkyl and some Aryl Reagents)
This method is particularly useful for preparing functionalized organozinc reagents. The use of LiCl is crucial for activating the zinc and facilitating the insertion.[2]
-
Materials:
-
Alkyl or aryl iodide/bromide (1.0 equiv)
-
Zinc dust (1.5 equiv)
-
Anhydrous Lithium Chloride (LiCl) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
To a dry flask under an inert atmosphere, add zinc dust and LiCl.
-
Heat the flask under vacuum to ensure all components are dry, then cool to room temperature.
-
Add anhydrous THF, followed by the alkyl or aryl halide.
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction by GC or TLC analysis of quenched aliquots until the starting halide is consumed.
-
Allow the excess zinc to settle, and the supernatant containing the organozinc reagent can be used directly.
-
2. Negishi Cross-Coupling of this compound
This protocol is adapted from a successful coupling of 5-bromoindole.[2]
-
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent solution (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
CPhos (2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl) (4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Protocol:
-
In a dry flask under an inert atmosphere, dissolve this compound, Pd(OAc)₂, and CPhos in anhydrous THF.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the active catalyst.
-
Slowly add the prepared organozinc reagent solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive organozinc reagents, gentle heating (e.g., 50 °C) may be required.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the Negishi cross-coupling of this compound.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of 3-Substituted Indoles from N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a variety of 3-substituted indoles starting from the versatile building block, N-Boc-3-bromo-6-chloroindole. The protocols detailed herein leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. These methods offer a powerful toolkit for the diversification of the indole core, a privileged scaffold in medicinal chemistry and materials science.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically involve the coupling of an organohalide with a variety of coupling partners, facilitated by a palladium catalyst, a ligand, and a base. The N-Boc protecting group on the indole nitrogen enhances stability and solubility, while the bromo-substituent at the 3-position serves as a versatile handle for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylindoles
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of 3-arylindoles from this compound and various arylboronic acids or their esters.[2][3] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[3]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 110 | 12 | 75-85 |
| 4 | 4-Cyanophenylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 18 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask, followed by degassed toluene and water (10:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography.
Experimental Workflow: Suzuki-Miyaura Coupling
Sonogashira Coupling: Synthesis of 3-Alkynylindoles
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne, providing access to 3-alkynylindoles.[4] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[5]
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | DMF | 80 | 6 | 80-90 |
| 2 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.5) | THF | 65 | 12 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Diisopropylamine (2) | Toluene | 70 | 8 | 85-95 |
| 4 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (2) | Acetonitrile | 80 | 10 | 70-80 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous DMF and triethylamine (2.0 equiv) via syringe.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by silica gel column chromatography.
Signaling Pathway: Sonogashira Catalytic Cycle
Heck Coupling: Synthesis of 3-Alkenylindoles
The Heck reaction provides a method for the C-C bond formation between this compound and an alkene, leading to 3-alkenylindoles.[6][7] This reaction is particularly useful for introducing vinyl groups at the 3-position of the indole ring.
Data Presentation: Representative Heck Coupling Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 12 | 70-80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (3) | P(o-tolyl)₃ (6) | Na₂CO₃ (2) | Acetonitrile | 80 | 18 | 65-75 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | Et₃N (2) | DMF | 120 | 24 | 50-60 |
| 4 | 4-Vinylpyridine | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 60-70 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.04 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, the alkene (1.5 equiv), and triethylamine (1.5 equiv) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100 °C with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the residue by silica gel column chromatography.
Logical Relationship: Key Steps in the Heck Reaction
Buchwald-Hartwig Amination: Synthesis of 3-Aminoindoles
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of 3-aminoindoles from this compound and various primary or secondary amines.[8] This reaction has broad substrate scope and functional group tolerance.[8]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.5) | Toluene | 110 | 12 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 18 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ (2.5) | Toluene | 90 | 16 | 70-80 |
| 4 | Piperidine | Pd(OAc)₂ (3) | XPhos (6) | NaOt-Bu (1.5) | Toluene | 110 | 14 | 85-95 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOt-Bu (1.5 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
Experimental Workflow: Buchwald-Hartwig Amination
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere where necessary.
-
Organic solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocols described in these application notes provide a robust and versatile platform for the synthesis of a wide array of 3-substituted indoles from this compound. By employing Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate diverse libraries of indole derivatives for applications in drug discovery and materials science. The provided data tables and detailed experimental procedures serve as a practical guide for the successful implementation of these powerful synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: N-Boc-3-bromo-6-chloroindole in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-bromo-6-chloroindole is a versatile synthetic intermediate poised for the elaboration into a diverse array of bioactive molecules. The strategic placement of the bromine atom at the 3-position and the chlorine atom at the 6-position of the indole scaffold, coupled with the Boc-protection of the indole nitrogen, allows for selective and sequential functionalization. This enables its use as a key building block in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and inflammation. The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of 6-chloroindole have shown promise as potent pharmacological agents.[1][2]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules via common palladium-catalyzed cross-coupling reactions.
Application Note 1: Synthesis of Protein Kinase Inhibitors via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is particularly useful for introducing aryl or heteroaryl moieties at the 3-position, a common feature in many protein kinase inhibitors.[3] The resulting biaryl indole structures can mimic the adenine region of ATP, enabling competitive inhibition of kinase activity. The 6-chloro substituent can provide additional hydrophobic interactions within the ATP-binding pocket or serve as a handle for further diversification.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | 85-95 | [4] |
| 2 | 4-Tolylboronic acid | Na₂PdCl₄ (5) | SPhos (15) | K₂CO₃ | MeCN/H₂O | 37 | 18 | ~90 | [5] |
| 3 | 3-Fluorophenylboronic acid | P2¹ (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 | [6] |
| 4 | 5-Indoleboronic acid | Pd source (2) | Various | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 70-90 | [6] |
¹P2 is a specific precatalyst mentioned in the reference.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar haloindole substrates.[5][6]
Materials:
-
This compound
-
Aryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 mmol), the aryl boronic acid (1.5 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Synthesis of Antiviral and Anticancer Agents via Heck Reaction
The Heck reaction enables the vinylation of aryl halides, providing a powerful tool for the synthesis of complex molecules.[7] Starting from this compound, the Heck reaction can be employed to introduce various alkene functionalities at the 3-position. These vinylindoles can serve as precursors to a range of bioactive compounds, including those with antiviral and anticancer properties. The resulting double bond can be further manipulated, for instance, through hydrogenation, epoxidation, or dihydroxylation, to generate diverse molecular scaffolds.
Quantitative Data Summary: Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Styrene | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N (2) | MeCN/H₂O (10:1) | 80 | - | High | [8] |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 20 | ~97 | [8] |
| 3 | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110 | 12 | High | [8] |
Experimental Protocol: Heck Reaction
This protocol is a general procedure based on established methods for bromoindoles.[8][9]
Materials:
-
This compound
-
Alkene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the alkene (1.2 mmol), and the base (1.5 mmol) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 20 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application Note 3: Synthesis of Novel Scaffolds via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines.[10][11][12] Applying this reaction to this compound allows for the introduction of a wide range of primary and secondary amines at the 3-position. This opens up avenues for the creation of novel chemical entities with potential applications as receptor antagonists, enzyme inhibitors, or probes for chemical biology.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 90-110 | 12-24 | High | [13] |
| 2 | Aniline | Pd(OAc)₂ (1-5) | Bulky phosphine | NaOtBu/K₂CO₃ | Toluene/Dioxane | 80-120 | 12-24 | Good-High | [12] |
| 3 | Ammonia equivalent | Pd₂(dba)₃ (2.5) | XPhos (6) | LHMDS (1.5) | Dioxane | 100 | 12-16 | High | [13] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the amination of aryl bromides.[13]
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the ligand, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Signaling Pathway Diagram: Inhibition of a Generic Kinase Pathway
Many bioactive molecules derived from substituted indoles function as protein kinase inhibitors, interfering with signaling pathways that are often dysregulated in diseases like cancer.[14] The diagram below illustrates a simplified, generic kinase signaling cascade that can be targeted by such inhibitors.
References
- 1. geneonline.com [geneonline.com]
- 2. scbt.com [scbt.com]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-3-bromo-6-chloroindole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-Boc-3-bromo-6-chloroindole as a valuable fragment in fragment-based drug discovery (FBDD). This document outlines its application in the context of identifying and developing novel inhibitors for therapeutically relevant targets, using the well-documented case of matrix metalloproteinase-13 (MMP-13) inhibition as a guiding example.[1][2][3][4][5] The protocols detailed below are based on established methodologies in FBDD and can be adapted for various protein targets.
Introduction to this compound as a Fragment
This compound is a halogen-rich indole derivative that embodies several key features of an ideal fragment for FBDD. Its relatively low molecular weight and complexity adhere to the "Rule of Three," while the presence of bromine and chlorine atoms provides opportunities for specific halogen bonding interactions with protein targets. The indole scaffold is a common motif in many bioactive molecules and can serve as an excellent starting point for hit-to-lead optimization. The Boc-protecting group ensures stability and allows for straightforward deprotection and subsequent chemical elaboration.
Application in Targeting Matrix Metalloproteinase-13 (MMP-13)
While direct screening data for this compound against MMP-13 is not publicly available, the successful discovery of potent and selective MMP-13 inhibitors originating from an indole-based fragment provides a compelling case study for its potential application.[1][2] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, and their dysregulation is implicated in diseases such as osteoarthritis and cancer. The following sections outline a hypothetical FBDD workflow using this compound, based on the principles demonstrated in the discovery of indole-based MMP-13 inhibitors.
Fragment Screening and Hit Identification
The initial step in an FBDD campaign is the screening of a fragment library to identify binders to the target protein. A variety of biophysical techniques can be employed for this purpose.
Experimental Workflow for Fragment Screening
Caption: A generalized workflow for a fragment-based drug discovery campaign.
Table 1: Comparison of Biophysical Methods for Fragment Screening
| Method | Principle | Throughput | Sensitivity | Information Provided |
| NMR Spectroscopy | Detects changes in the nuclear magnetic resonance spectrum of the protein or ligand upon binding. | Medium | High | Binding confirmation, binding site, affinity (Kd) |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface when the ligand binds to the immobilized protein. | High | High | Binding kinetics (kon, koff), affinity (Kd) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Low | Medium | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-fragment complex.[6][7][8] | Low | High | Direct visualization of binding mode, precise interaction details.[6][7][8] |
| Thermal Shift Assay (TSA) | Measures the change in the melting temperature of a protein upon ligand binding. | High | Medium | Binding confirmation |
Experimental Protocols
Saturation Transfer Difference (STD) NMR is a ligand-observed technique that is highly effective for detecting weak binders.
-
Sample Preparation:
-
Prepare a stock solution of the target protein (e.g., MMP-13 catalytic domain) at a concentration of 10-50 µM in a suitable deuterated buffer (e.g., 20 mM Tris-d11, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound at 100 mM in DMSO-d6.
-
Create a screening mixture containing the target protein and the fragment at a final concentration of 1-5 mM.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the fragment alone as a reference.
-
Acquire an STD NMR spectrum of the protein-fragment mixture. This involves selective saturation of the protein resonances and observing the transfer of saturation to the bound ligand.
-
-
Data Analysis:
-
Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum indicate that the fragment is binding to the protein. The relative intensities of the signals can provide information about which protons of the fragment are in closest proximity to the protein.
-
Determining the crystal structure of the target protein in complex with the fragment is crucial for structure-based drug design.[6][7][8]
-
Crystallization:
-
Crystallize the apo-protein (e.g., MMP-13) using vapor diffusion (hanging or sitting drop) or other suitable methods.
-
Optimize crystallization conditions to obtain diffraction-quality crystals.
-
-
Soaking or Co-crystallization:
-
Soaking: Transfer apo-crystals to a solution containing this compound (typically 1-10 mM) and incubate for a defined period (minutes to hours).
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure by molecular replacement using the known apo-protein structure.
-
Refine the model and build the fragment into the observed electron density.
-
Hit-to-Lead Optimization
Once a fragment hit like this compound is validated and its binding mode is determined, the next phase is to increase its potency and selectivity through chemical modifications.
Structure-Guided Fragment Elaboration
Caption: Structure-guided optimization of a fragment hit into a lead compound.
The bromine and chlorine atoms on the this compound scaffold can be utilized for structure-activity relationship (SAR) studies and further chemical modifications. For example, palladium-catalyzed cross-coupling reactions at the bromine position can be used to introduce a variety of substituents to probe for additional interactions with the protein.
Table 2: Example of Hit-to-Lead Optimization Data (Hypothetical, based on MMP-13 inhibitor discovery principles)
| Compound | Modification | MMP-13 IC50 (nM) | Selectivity vs. MMP-1 (fold) |
| Fragment Hit (e.g., Indole core) | - | >10,000 | - |
| Intermediate 1 | Addition of a zinc-binding group | 500 | 10 |
| Intermediate 2 | Elaboration into S1' pocket | 50 | 50 |
| Lead Compound | Optimization of S1' interactions | 1.5 | >100 |
Signaling Pathway Context: MMP-13 in Osteoarthritis
MMP-13 plays a crucial role in the degradation of type II collagen, a major component of articular cartilage. Its overexpression in response to pro-inflammatory cytokines like IL-1β and TNF-α is a key event in the pathogenesis of osteoarthritis. An inhibitor developed from a fragment like this compound could potentially block this pathological cascade.
Simplified MMP-13 Signaling Pathway in Osteoarthritis
Caption: Simplified signaling pathway showing the role of MMP-13 in cartilage degradation.
Conclusion
This compound represents a promising and versatile fragment for FBDD campaigns. Its structural features provide a solid starting point for the discovery of novel inhibitors against a range of biological targets. The methodologies and protocols outlined in these application notes, guided by successful case studies in the field, offer a strategic framework for leveraging this and similar fragments in drug discovery programs. The combination of biophysical screening, high-resolution structural biology, and iterative medicinal chemistry is key to unlocking the full potential of such fragments in developing next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein X-ray Crystallography and Drug Discovery | MDPI [mdpi.com]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Functionalization of the Indole Core via N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. N-Boc-3-bromo-6-chloroindole is a versatile synthetic intermediate designed for the strategic functionalization of the indole nucleus at the C3 and C6 positions. The presence of a bromine atom at the C3 position makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, while the chloro-substituent at C6 offers a potential site for subsequent modifications. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances solubility in organic solvents and prevents interference from the N-H proton in catalytic cycles, facilitating cleaner and more efficient transformations. This document provides detailed protocols and application notes for key cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—to guide the synthesis of diverse 3,6-disubstituted indole derivatives.
Note: The following protocols are generalized methodologies based on established procedures for similar haloindole substrates. Specific reaction parameters such as temperature, time, and catalyst/ligand choice may require optimization for this compound to achieve optimal yields.
Suzuki-Miyaura Coupling: Synthesis of 3-Arylindoles
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. For this compound, this reaction selectively targets the more reactive C3-bromo position to introduce a variety of aryl or heteroaryl substituents, which are common motifs in pharmacologically active molecules.[1][2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The successful execution of a Suzuki-Miyaura coupling depends on the careful selection of the catalyst, ligand, base, and solvent system. The table below outlines typical starting conditions for the coupling of bromoindoles, which serve as a guide for optimization.
| Parameter | Recommended Reagents & Conditions | Rationale / Notes |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol%. Pd(PPh₃)₄ can often be used without an additional ligand. Pd₂(dba)₃ and Pd(OAc)₂ require a supporting phosphine ligand. |
| Ligand | SPhos, XPhos, PPh₃ | 1.1-2.0 eq. relative to Pd. Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective for challenging couplings.[3] |
| Boron Reagent | Arylboronic Acid or Arylboronic Ester | 1.2 - 1.5 equivalents. Pinacol esters can offer greater stability compared to boronic acids. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | 2.0 - 3.0 equivalents. An aqueous solution of the base is typically used. K₃PO₄ is often effective for heteroaryl couplings. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Typically a 4:1 or 5:1 ratio of organic solvent to water. The solvent must be thoroughly degassed to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Reaction temperature should be optimized based on substrate reactivity and catalyst stability. |
| Reaction Time | 4 - 24 hours | Monitor progress by TLC or LC-MS. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Standard workup and purification reagents (Ethyl acetate, Brine, Na₂SO₄)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₂CO₃ under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-chloroindole derivative.
Sonogashira Coupling: Synthesis of 3-Alkynylindoles
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction provides a direct route to 3-alkynylindoles, which are valuable precursors for synthesizing more complex heterocyclic systems and are found in various bioactive compounds. The reaction is typically co-catalyzed by palladium and copper(I) salts.[6]
Data Presentation: Representative Conditions for Sonogashira Coupling
Key parameters for a successful Sonogashira coupling are outlined below. Copper-free conditions have also been developed and may be advantageous for certain substrates to avoid the formation of alkyne homocoupling byproducts.[7]
| Parameter | Recommended Reagents & Conditions | Rationale / Notes |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2-5 mol%. PdCl₂(PPh₃)₂ is a common and robust choice for Sonogashira reactions. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 2-10 mol%. Essential for the classical Sonogashira catalytic cycle. Can be omitted in "copper-free" protocols, which often require specific ligands. |
| Ligand | Triphenylphosphine (PPh₃) | 2 eq. relative to Pd. Often the palladium precatalyst already contains the necessary phosphine ligands. |
| Terminal Alkyne | Aryl or Alkyl Alkyne | 1.2 - 2.0 equivalents. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 4.0 equivalents. The amine base often serves as the solvent or co-solvent. It is crucial to use an anhydrous, degassed amine. |
| Solvent System | THF, DMF, Toluene | Anhydrous and degassed. The choice depends on the solubility of the substrates and the reaction temperature. |
| Temperature | 25 - 80 °C | Many Sonogashira couplings can proceed at room temperature, but heating may be required for less reactive bromides. |
| Reaction Time | 6 - 24 hours | Monitor progress by TLC or LC-MS. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 equiv, 5 mol%)
-
Anhydrous, degassed Triethylamine (Et₃N)
-
Anhydrous, degassed THF
-
Standard workup and purification reagents
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI under an inert atmosphere.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. If no significant conversion is observed, gently heat the mixture to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 3-Aminoindoles
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] Applying this methodology to this compound allows for the introduction of primary or secondary amines at the C3 position, yielding 3-aminoindole derivatives. This scaffold is a key feature in many neurologically active agents and other pharmaceuticals.[1]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The success of this amination is highly dependent on the combination of a bulky, electron-rich phosphine ligand and a strong, non-nucleophilic base.
| Parameter | Recommended Reagents & Conditions | Rationale / Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol%. Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. |
| Ligand | XPhos, RuPhos, BINAP | 1.5-2.5 eq. relative to Pd. The choice of ligand is critical and substrate-dependent. Bulky biarylphosphine ligands are generally required.[10] |
| Amine | Primary or Secondary Amine | 1.2 - 1.5 equivalents. Both aliphatic and aromatic amines can be used. |
| Base | NaOtBu, K₃PO₄, LHMDS | 1.4 - 2.5 equivalents. Sodium tert-butoxide is a strong, effective base for many aminations. K₃PO₄ is a milder alternative for base-sensitive substrates. |
| Solvent System | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed. Toluene and dioxane are the most common solvents for this transformation. |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction to completion. |
| Reaction Time | 12 - 24 hours | Monitor progress by TLC or LC-MS. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a secondary amine. All operations must be performed under a strict inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous, degassed Toluene
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under a positive flow of argon, add NaOtBu to an oven-dried Schlenk tube.
-
In the same tube, add Pd₂(dba)₃, XPhos, and this compound.
-
Seal the tube with a septum, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon.
-
Add anhydrous, degassed toluene via syringe, followed by the secondary amine.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. After 12-24 hours, or upon completion, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water. Dilute with ethyl acetate and filter the mixture through celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycles
Caption: Simplified catalytic cycles for key cross-coupling reactions.
Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. ias.ac.in [ias.ac.in]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. [PDF] The Buchwald-Hartwig Amination after 25 Years. | Semantic Scholar [semanticscholar.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Note and Protocol: Large-Scale Synthesis of N-Boc-3-bromo-6-chloroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, scalable protocol for the synthesis of N-Boc-3-bromo-6-chloroindole, a key intermediate in the development of various therapeutic agents. The protocol is designed for safe and efficient large-scale production, with a focus on yield, purity, and reproducibility.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The presence of the bromo, chloro, and N-Boc protecting groups allows for selective functionalization at different positions of the indole scaffold, making it a versatile intermediate in the synthesis of complex drug candidates. This protocol outlines a robust and scalable two-step process starting from commercially available 6-chloroindole.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
N-Boc Protection: The nitrogen of 6-chloroindole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent bromination step.
-
Regioselective Bromination: The N-Boc-6-chloroindole is then regioselectively brominated at the C3 position using N-bromosuccinimide (NBS).
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-6-chloroindole
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloroindole | 151.59 | 100 g | 0.66 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 158 g | 0.73 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 8.1 g | 0.066 |
| Tetrahydrofuran (THF) | - | 1 L | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 6-chloroindole (100 g, 0.66 mol) and tetrahydrofuran (1 L).
-
Stir the mixture at room temperature until all the 6-chloroindole has dissolved.
-
Add 4-(dimethylamino)pyridine (8.1 g, 0.066 mol) to the solution.
-
Slowly add di-tert-butyl dicarbonate (158 g, 0.73 mol) portion-wise over 30 minutes. The internal temperature should be maintained below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl acetate in Hexane).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate (1 L) and wash with 1 M HCl (2 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL), and brine (1 x 500 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure N-Boc-6-chloroindole.
Expected Yield and Purity:
| Product | Form | Yield | Purity (by HPLC) |
| N-Boc-6-chloroindole | White to off-white solid | 90-95% | >98% |
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-6-chloroindole | 251.71 | 100 g | 0.40 |
| N-Bromosuccinimide (NBS) | 177.98 | 74.5 g | 0.42 |
| N,N-Dimethylformamide (DMF) | - | 1 L | - |
Procedure:
-
To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add N-Boc-6-chloroindole (100 g, 0.40 mol) and N,N-dimethylformamide (1 L).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add N-bromosuccinimide (74.5 g, 0.42 mol) portion-wise over 1 hour, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (Eluent: 10% Ethyl acetate in Hexane).
-
Once the reaction is complete, pour the reaction mixture into ice-cold water (5 L) with stirring.
-
A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product under vacuum.
-
For further purification, the crude product can be recrystallized from ethanol or a mixture of ethyl acetate and hexane.
Expected Yield and Purity:
| Product | Form | Yield | Purity (by HPLC) |
| This compound | Off-white to pale yellow solid | 85-90% | >97% |
Process Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.
Troubleshooting & Optimization
Technical Support Center: N-Boc-3-bromo-6-chloroindole Deprotection
Welcome to the technical support center for the deprotection of N-Boc-3-bromo-6-chloroindole. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from this specific halogenated indole.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues encountered during the deprotection of this compound.
Q1: What are the standard methods for deprotecting this compound?
A1: The most common and standard methods involve strong acids.[1] A solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a widely used condition.[2] Another potent and common alternative is a solution of hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane or ethyl acetate.[2][3] Given that the N-Boc group on an indole is on an electron-deficient nitrogen, it is generally more labile than on an aliphatic amine.[2]
Q2: My deprotection reaction is slow or incomplete. What are the potential causes and solutions?
A2: Several factors can lead to sluggish or incomplete reactions:
-
Insufficient Acid: The concentration of the acid may be too low for effective cleavage.[2] Consider increasing the concentration of TFA (e.g., from 20% to 50% in DCM) or using neat TFA for short periods if the substrate is stable.[2]
-
Low Temperature: Reactions performed at 0 °C or below may proceed very slowly.[2] Allowing the reaction to warm to room temperature can significantly increase the rate.[2]
-
Water Contamination: The presence of water can lower the effective acidity of the medium, slowing down the deprotection.[3] Ensure anhydrous conditions and use fresh reagents.
Q3: I am observing significant byproduct formation or degradation of my indole core. What should I do?
A3: The 3-bromo-6-chloroindole core can be sensitive to harsh acidic conditions. If degradation occurs, switching to a milder deprotection method is recommended. Several alternatives exist that avoid strong protic acids:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in DCM offer a non-protic alternative that can effectively cleave the Boc group under milder conditions.[1][2]
-
Milder Protic Acids: Using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective while minimizing degradation.[2][4]
-
Thermal Methods: For some substrates, simply heating the compound in a suitable solvent like 2,2,2-trifluoroethanol (TFE), hexafluoroisopropanol (HFIP), or even boiling water can induce deprotection without any acid catalyst.[2][5][6][7]
Q4: How can I prevent the tert-butylation of the electron-rich indole ring?
A4: The deprotection process generates tert-butyl cations, which can alkylate electron-rich aromatic rings. To prevent this side reaction, a cation scavenger should be added to the reaction mixture. Common scavengers include triethylsilane (TES) or thiophenol.[8]
Q5: Are there any non-acidic or basic methods for removing the Boc group?
A5: Yes, for highly sensitive substrates, non-acidic methods can be employed.
-
Thermal Deprotection: As mentioned, heating in solvents like TFE, HFIP, or water can be highly effective and is considered a green method.[5][6][7]
-
Basic Conditions: For N-Boc protected heteroarenes, refluxing with aqueous methanolic potassium carbonate has been shown to be an effective basic deprotection method.[4]
-
Oxalyl Chloride/Methanol: This system provides a mild method for deprotection at room temperature, often yielding the deprotected amine hydrochloride salt directly.[9][10]
Q6: How is the progress of the deprotection reaction monitored?
A6: Thin-Layer Chromatography (TLC) is the most common and efficient method for monitoring the reaction.[2] The deprotected product, 3-bromo-6-chloroindole, is significantly more polar than the N-Boc protected starting material and will have a lower Rf value. Staining with a potassium permanganate solution can help visualize both the starting material and the product.
Troubleshooting Guide
This table provides a quick reference for troubleshooting common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient acid strength/concentration; Low reaction temperature; Steric hindrance.[2] | Increase acid concentration (e.g., 20-50% TFA in DCM); Allow reaction to warm to room temperature; Switch to a stronger acid system (e.g., 4M HCl in dioxane).[2] |
| Product Degradation | Substrate is sensitive to strong acid. | Switch to milder conditions: Lewis acids (ZnBr₂), milder protic acids (pTSA, aq. H₃PO₄), or thermal methods (reflux in TFE/HFIP).[2][5][11] |
| tert-Butylation Side Product | Scavenging of generated tert-butyl cation by the indole ring. | Add a cation scavenger to the reaction mixture (e.g., triethylsilane, thiophenol).[8] |
| Difficult Product Isolation | Product hydrochloride salt is highly soluble or forms an emulsion during workup. | Evaporate the solvent and acid in vacuo and triturate the residue with diethyl ether to precipitate the salt; Use a resin-based workup (e.g., Amberlyst A21) to isolate the free base.[12] |
| Reaction Fails with Milder Methods | The Boc group is unexpectedly stable under the chosen mild conditions. | Revert to a standard strong acid method (TFA/DCM or HCl/dioxane), starting at low temperature (0 °C) and monitoring carefully by TLC while slowly warming. |
Comparative Summary of Deprotection Methods
The following table summarizes various deprotection methods applicable to this compound, allowing for easy comparison.
| Method / Reagent | Typical Conditions | Time | Advantages | Potential Issues |
| TFA / DCM | 20-50% TFA in DCM, 0 °C to RT | 30 min - 2 h | Fast, reliable, common reagents.[1] | Harshly acidic; may cause degradation or side reactions.[6] |
| HCl / Dioxane | 4M HCl in 1,4-dioxane, RT | 1 - 4 h | Potent; product often precipitates as HCl salt, simplifying isolation.[2] | Very strong acid; dioxane is a hazardous solvent.[13] |
| ZnBr₂ / DCM | 4 equiv. ZnBr₂, DCM, RT | 12 - 24 h | Mild, non-protic Lewis acid conditions.[1][2] | Slower reaction times; requires stoichiometric reagent.[1] |
| Oxalyl Chloride / Methanol | 3 equiv. (COCl)₂, Methanol, RT | 1 - 4 h | Very mild; tolerant of many functional groups.[10] | Reagent is moisture-sensitive; generates CO gas.[10] |
| Thermal (TFE or HFIP) | Reflux in TFE or HFIP (can be MW assisted) | 5 min - 1 h (MW) | Neutral conditions, fast, high-yielding, "green" method.[5][7] | Requires higher temperatures; substrate must be thermally stable. |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in THF/H₂O, 60 °C | 1 - 5 h | Mild, environmentally benign.[2][8] | Requires heating; may not be suitable for all substrates. |
| Basic (K₂CO₃ / aq. MeOH) | K₂CO₃, Methanol/Water, Reflux | 1 - 6 h | Useful for highly acid-sensitive substrates.[4] | Requires heat; not a standard method for Boc deprotection. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents, typically as a 25% v/v solution in DCM) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 30 minutes to 2 hours).
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene or DCM (2-3 times) to ensure complete removal of residual TFA.
-
The resulting crude 3-bromo-6-chloroindole trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent (e.g., ethyl acetate) and washing with a saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free indole, which can be further purified by column chromatography if necessary.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂) - Lewis Acid Method
-
Dissolve the this compound (1 equivalent) in anhydrous DCM (0.1 M).[2]
-
To this solution, add zinc bromide (ZnBr₂) (approx. 4 equivalents) in one portion at room temperature.[2]
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically slower than strong acid methods and may take several hours (12-24 h).[1]
-
Once complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key decision-making processes and workflows for N-Boc deprotection.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Palladium-Catalyzed Coupling of N-Boc-3-bromo-6-chloroindole
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving N-Boc-3-bromo-6-chloroindole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions to overcome common challenges encountered during synthetic experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when performing coupling reactions with this compound. A systematic approach to troubleshooting is crucial for identifying the root cause of suboptimal reaction outcomes.
Problem 1: Low or No Product Yield
Low or non-existent yield is a frequent challenge. Several factors, from catalyst choice to reaction setup, can be responsible.
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Inactive Catalyst System | The selection of the palladium source and ligand is critical. For a substrate like this compound, which presents potential steric hindrance and specific electronic properties, a robust catalyst system is necessary. Recommendation: Consider using modern Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for challenging substrates.[1][2] If using a simple phosphine ligand like PPh₃, consider switching to a more electron-rich and bulky ligand to promote oxidative addition.[1][3] |
| Inappropriate Base | The base is crucial for activating the boronic acid in Suzuki-Miyaura coupling.[4][5] The strength and solubility of the base can significantly impact the reaction rate and yield. Recommendation: A common starting point is K₂CO₃ or K₃PO₄.[6] For more challenging couplings, stronger bases like Cs₂CO₃ may be more effective.[6] The choice of base can also be solvent-dependent.[7][8] |
| Suboptimal Solvent | The solvent influences the solubility of reactants and the stability of catalytic intermediates.[7][9] Recommendation: A mixture of an organic solvent and water (e.g., THF/water, Dioxane/water) is often effective for Suzuki couplings as it can help dissolve both the organic substrate and the inorganic base.[6][7] Anhydrous conditions with solvents like DMF or toluene can also be successful, depending on the chosen base and catalyst system.[6][8] |
| Low Reaction Temperature | Insufficient temperature can lead to a sluggish or incomplete reaction.[6] Recommendation: Most Suzuki couplings with aryl bromides proceed well between 80-120°C.[6] If the reaction is slow, consider increasing the temperature. Microwave irradiation can sometimes accelerate the reaction and improve yields.[6] |
| Degradation of Boronic Acid | Boronic acids can be prone to decomposition, especially protodeboronation, under the reaction conditions.[10][11] Recommendation: Use fresh, high-purity boronic acid. Using a slight excess (1.2-1.5 equivalents) of the boronic acid can compensate for some degradation. Alternatively, consider using more stable boronic esters, such as pinacol esters.[11] |
| Oxygen Contamination | The Pd(0) active catalyst can be oxidized and deactivated by oxygen. Recommendation: Ensure the reaction is thoroughly degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and then maintaining the reaction under an inert atmosphere. |
Problem 2: Dehalogenation Side Products Observed
The formation of N-Boc-6-chloroindole (de-bromination) or N-Boc-3-bromoindole (de-chlorination) are common side reactions.
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Catalyst-Promoted Reduction | Some palladium catalyst systems can promote the reduction of the aryl-halide bond, particularly in the presence of certain bases or solvent impurities.[12][13][14] Recommendation: The choice of ligand is crucial. N-heterocyclic carbene (NHC) based catalysts have been shown to be effective in minimizing dehalogenation.[12][14][15] Using a milder base or ensuring anhydrous conditions if appropriate for the chosen solvent system may also reduce this side reaction. |
| Reaction Conditions Too Harsh | Prolonged reaction times or excessively high temperatures can lead to increased side reactions, including dehalogenation. Recommendation: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Once the starting material is consumed, work up the reaction to avoid product degradation and side product formation. |
Problem 3: Formation of Homocoupling Products
The boronic acid coupling with itself to form a biaryl byproduct is a known issue.
Possible Causes & Recommended Solutions
| Possible Cause | Troubleshooting Steps & Recommendations |
| Slow Transmetalation | If the transmetalation step of the catalytic cycle is slow relative to other pathways, homocoupling of the boronic acid can occur. Recommendation: Ensure the base is effective in activating the boronic acid. The choice of solvent can also influence the rate of transmetalation.[7] Sometimes, a change in the palladium catalyst or ligand can favor the desired cross-coupling pathway.[1] |
| Oxygen in the Reaction | Traces of oxygen can promote the homocoupling of boronic acids. Recommendation: Rigorously deoxygenate the reaction mixture and maintain a strict inert atmosphere throughout the experiment. |
Frequently Asked Questions (FAQs)
Q1: How can I achieve selective coupling at the 3-bromo position without affecting the 6-chloro position?
The reactivity of aryl halides in palladium-catalyzed coupling reactions generally follows the trend I > Br > OTf > Cl.[3] Therefore, selective coupling at the C-Br bond in the presence of a C-Cl bond is typically achievable. To enhance selectivity:
-
Use a mild catalyst system: A standard Pd catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand should favor reaction at the more reactive C-Br bond.
-
Control reaction temperature and time: Use the mildest conditions that afford a reasonable reaction rate. Overly harsh conditions could lead to some reactivity at the C-Cl bond. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction.
Q2: What are the best initial screening conditions for a Suzuki-Miyaura coupling with this compound?
A good starting point for optimization would be:
-
Catalyst: Pd(dppf)Cl₂ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a ligand like SPhos (2-4 mol%).
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A 4:1 or 5:1 mixture of Dioxane/Water or THF/Water.
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q3: My boronic acid is poorly soluble in the reaction mixture. What can I do?
Poor solubility can significantly hinder the reaction.[16]
-
Solvent choice: A co-solvent system like THF/water or dioxane/water is often used to dissolve both the organic substrate and the inorganic base and boronic acid.[6][7]
-
Phase-transfer catalyst: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help in biphasic systems.
-
Boronic esters: Consider converting the boronic acid to a more soluble pinacol ester derivative.
Q4: I am observing the formation of N-Boc-indole (complete dehalogenation). What is the likely cause?
The loss of both halogen atoms suggests a strong reducing environment.
-
Review your reagents: Certain bases or solvents (like alcohols) can act as reducing agents in the presence of a palladium catalyst.[11]
-
Ligand choice: The ligand can influence the propensity for reductive dehalogenation. Experiment with different ligands to find one that minimizes this side reaction.[12][14]
-
Reaction time and temperature: Minimize both to what is necessary for the consumption of the starting material.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow for Troubleshooting Low Yield
Caption: Troubleshooting flowchart for addressing low product yield.
Logical Relationship for Minimizing Side Reactions
Caption: Strategies to mitigate common side reactions in coupling.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. thermofishersci.in [thermofishersci.in]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Reactions of N-Boc-3-bromo-6-chloroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-3-bromo-6-chloroindole in various chemical reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: Based on the reactivity of the starting material and the nature of palladium-catalyzed cross-coupling reactions, the most common side products are:
-
Dehalogenation: Reduction of the C-Br or C-Cl bond, leading to the formation of N-Boc-6-chloroindole or N-Boc-3-bromoindole. This is a known side reaction in Buchwald-Hartwig aminations and other palladium-catalyzed couplings.[1][2]
-
Homocoupling: Dimerization of the coupling partner, such as the boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions.[3][4]
-
N-Boc Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield 3-bromo-6-chloroindole. This can be promoted by acidic conditions or elevated temperatures, which may be present during the reaction or workup.[5][6][7]
Q2: How can I minimize the formation of dehalogenation side products?
A2: Dehalogenation can be minimized by carefully selecting the reaction conditions. The choice of ligand in palladium-catalyzed reactions is crucial. Using bulky, electron-rich phosphine ligands can often suppress reductive dehalogenation.[2] Additionally, optimizing the base and reaction temperature can also reduce the formation of this side product.
Q3: What conditions favor the homocoupling of boronic acids in Suzuki reactions, and how can it be prevented?
A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be catalyzed by the palladium species. To minimize this side reaction:
-
Degassing: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Choice: Use a well-defined palladium(0) source or a pre-catalyst to avoid the presence of palladium(II) species at the start of the reaction, which can promote homocoupling.
-
Reaction Conditions: Optimize the reaction temperature and the stoichiometry of the reagents.
Q4: Under what conditions is the N-Boc group labile, and how can I avoid its removal during the reaction?
A4: The N-Boc group is sensitive to acidic conditions and can also be cleaved at high temperatures.[5][6][7] To prevent deprotection:
-
Avoid Strong Acids: Ensure that the reaction conditions are not acidic. If an acidic workup is required, it should be performed under mild conditions and at low temperatures.
-
Moderate Temperatures: Avoid excessively high reaction temperatures. If the desired reaction is slow, consider screening different catalysts or ligands to increase reactivity at a lower temperature.
-
Base Selection: The choice of base can influence the stability of the Boc group. Using milder bases may be beneficial.
Troubleshooting Guides
This section provides troubleshooting for specific cross-coupling reactions involving this compound.
Suzuki Coupling
Problem: Low yield of the desired cross-coupled product and significant formation of side products.
| Observed Side Product | Potential Cause | Troubleshooting Steps |
| Boronic Acid Homocoupling | Presence of oxygen; incorrect palladium catalyst state. | 1. Ensure all solvents and reagents are rigorously degassed. 2. Maintain a strict inert atmosphere (Ar or N₂). 3. Use a Pd(0) source or a pre-catalyst. 4. Screen different phosphine ligands. |
| Dehalogenation | Reductive elimination from an Ar-Pd-H intermediate. | 1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 2. Optimize the base (e.g., try K₃PO₄ instead of K₂CO₃). 3. Lower the reaction temperature. |
| N-Boc Deprotection | Reaction temperature too high; acidic impurities. | 1. Reduce the reaction temperature. 2. Use freshly purified solvents and reagents to eliminate acidic impurities. 3. Consider a milder base. |
DOT Diagram: Troubleshooting Suzuki Coupling Reactions
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Buchwald-Hartwig Amination
Problem: Formation of a significant amount of dehalogenated starting material.
| Observation | Potential Cause | Troubleshooting Steps |
| Dehalogenated Indole | β-hydride elimination from the palladium-amido complex. | 1. Choose a ligand that promotes reductive elimination over β-hydride elimination (e.g., bulky biaryl phosphine ligands).[2] 2. Optimize the base and solvent combination. 3. Run the reaction at the lowest effective temperature. |
| No Reaction | Inactive catalyst or unsuitable reaction conditions. | 1. Use a pre-formed palladium catalyst or ensure in-situ catalyst formation is efficient. 2. Screen a variety of phosphine ligands and bases.[1] 3. Ensure the amine is not sterically hindered to an extent that prevents coupling. |
DOT Diagram: Buchwald-Hartwig Amination Troubleshooting
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of N-Boc-3-bromo-6-chloroindole
Welcome to the technical support center for the Suzuki-Miyaura coupling of N-Boc-3-bromo-6-chloroindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reaction yields and overcome common challenges.
Troubleshooting Guide
Low product yield in the Suzuki coupling of this compound can arise from several factors. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may be degraded or unsuitable for the substrate. 2. Inappropriate Base: The base may be too weak or poorly soluble. 3. Suboptimal Solvent: The solvent may not facilitate the dissolution of reactants or the catalytic cycle. 4. Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy. | 1. Catalyst Screening: Test different palladium sources and ligands. For electron-deficient indoles, bulky and electron-rich phosphine ligands like XPhos or SPhos are often effective. Consider using pre-catalysts such as XPhos Pd G2 or SPhos Pd G2 for improved activity.[1][2] 2. Base Screening: Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[1] 3. Solvent Optimization: Screen common Suzuki coupling solvents such as 1,4-dioxane, DMF, or toluene, often with a small amount of water to aid in the dissolution and activity of the base.[1][3] 4. Increase Temperature: If using a thermally stable solvent, consider increasing the reaction temperature to 100-120 °C. Microwave irradiation can also be employed to accelerate the reaction.[1] |
| Significant Formation of Side Products | 1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. 2. Dehalogenation of the Indole: The starting material loses a halogen atom, typically replaced by a hydrogen. This can be caused by certain bases, solvents, or catalyst/ligand combinations.[3] 3. Protodeboronation of the Boronic Acid: The boronic acid is converted to the corresponding arene, reducing the amount of nucleophile available for cross-coupling. This can be promoted by high temperatures and prolonged reaction times.[4] | 1. Thorough Degassing: Ensure the reaction mixture is rigorously degassed before adding the catalyst. This can be achieved through several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period.[1] 2. Optimize Reaction Conditions: Use aprotic solvents and non-coordinating bases to minimize dehalogenation. Screening different phosphine ligands can also identify a system that favors the desired cross-coupling over this side reaction.[1] 3. Control Reaction Parameters: Use the minimum effective temperature and monitor the reaction closely to avoid unnecessarily long reaction times. The choice of a less harsh base can also mitigate this issue.[4] |
| Reaction Fails with Complex Boronic Acids | 1. Steric Hindrance: Bulky boronic acids may have difficulty approaching the palladium center. 2. Electronic Effects: The electronic properties of the boronic acid may be incompatible with the reaction conditions. | 1. Ligand Selection: Employ bulky, electron-rich ligands such as XPhos or SPhos to facilitate the coupling of sterically demanding partners.[5] 2. Re-optimize Conditions: The optimal conditions for simple boronic acids may not be suitable for more complex ones. A re-screening of catalyst, ligand, base, and solvent may be necessary. |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of this compound?
A1: There is no single "best" combination, as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like substituted indoles, palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands have shown high efficacy.[2] A good starting point would be to screen catalysts like PdCl₂(dppf) or pre-catalysts such as XPhos Pd G2 and SPhos Pd G2.[1][2]
Catalyst Performance Comparison (Model System)
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, which can serve as a relevant model for haloindole coupling.[2]
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Q2: What is the recommended base and solvent system?
A2: A common and effective system for Suzuki couplings of haloindoles is a combination of a strong, soluble inorganic base and a polar aprotic solvent.[1] We recommend starting with potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) as the base.[1][6] For the solvent, a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) is a good starting point.[1][6] The water is often crucial for the activity of inorganic bases.[1]
Q3: How can I minimize the formation of the dehalogenated indole byproduct?
A3: Dehalogenation is a common side reaction in Suzuki couplings of aryl halides.[3] To minimize this, consider the following:
-
Ligand Choice: The selection of the phosphine ligand can significantly influence the rate of dehalogenation versus the desired cross-coupling. Experiment with different bulky phosphine ligands.[1]
-
Base and Solvent: Using an aprotic solvent and a non-coordinating base can sometimes reduce the extent of dehalogenation.[1]
-
Reaction Temperature: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes disfavor the dehalogenation pathway.
Q4: My reaction is sluggish. What can I do to improve the reaction rate?
A4: If your reaction is slow, several parameters can be adjusted:
-
Increase Temperature: If your solvent allows, increasing the temperature to 100-120 °C can significantly increase the reaction rate.[1]
-
Microwave Irradiation: Using a microwave reactor can dramatically shorten reaction times.[1]
-
Catalyst Loading: While not always the most cost-effective solution, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the reaction rate.
-
More Active Catalyst: Switching to a more active pre-catalyst system, such as those from the G2 or G3 generation, can lead to faster conversions.[4]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.5-2.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[6]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas, such as argon or nitrogen, for 10-15 minutes.[1]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.[1][6]
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., SPhos Pd G2, 2.5 mol%).[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2][6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography.[1]
Visualizations
Caption: A generalized workflow for a typical Suzuki-Miyaura coupling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
preventing homocoupling in reactions with N-Boc-3-bromo-6-chloroindole
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-3-bromo-6-chloroindole. The focus is on preventing undesired homocoupling side reactions in common palladium-catalyzed cross-coupling chemistries.
General Troubleshooting & FAQs
This section addresses broad issues applicable to multiple reaction types involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions, and why is it a problem? A1: Homocoupling is a common side reaction where two molecules of one of the coupling partners react with each other instead of with the desired partner. For instance, in a Suzuki reaction, two molecules of a boronic acid can couple to form a symmetrical biaryl byproduct.[1] In Sonogashira reactions, two terminal alkyne molecules can undergo oxidative coupling (known as Glaser coupling) to form a symmetrical 1,3-diyne.[2][3] This is problematic as it consumes your starting material or reagent, reduces the yield of the desired cross-coupled product, and complicates purification due to the potential structural similarity between the byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling? A2: The two main causes for homocoupling in palladium-catalyzed reactions are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][4]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of reagents like boronic acids or terminal alkynes.[1][5]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂) as the catalyst precursor, it can directly react with the coupling partner (e.g., boronic acid) to generate the homocoupled product while being reduced to the active Pd(0) state.[5][6] This is especially prevalent at the beginning of the reaction.
Q3: Which halogen on this compound is more reactive in cross-coupling reactions? A3: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > Cl > OTf.[7] Therefore, the C-Br bond at the 3-position of the indole is significantly more reactive than the C-Cl bond at the 6-position. This chemoselectivity allows for selective functionalization at the 3-position while leaving the 6-chloro substituent intact for potential subsequent transformations.[8]
Q4: How can I effectively remove dissolved oxygen from my reaction? A4: Rigorous degassing of the reaction solvent and mixture is critical for suppressing oxygen-mediated homocoupling.[5][9] Two highly effective methods are:
-
Inert Gas Sparging: Bubbling an inert gas, such as argon or nitrogen, through the solvent for 15-30 minutes can effectively displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is more efficient.[1][5]
-
Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a high vacuum to remove gases from the frozen solid, and then thawing. Repeating this cycle three to five times is a very thorough method for degassing.[1]
Caption: A stepwise workflow for troubleshooting homocoupling side reactions.
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling
Q: I'm observing a significant amount of biaryl byproduct from my boronic acid. How can I minimize this? A: This is a classic case of boronic acid homocoupling. To suppress it, you should implement several strategies:
-
Rigorous Deoxygenation: As mentioned, ensure your solvent and reaction mixture are free of dissolved oxygen.[1]
-
Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., Buchwald G3/G4) that cleanly generates the active Pd(0) species.[6] If you must use a Pd(II) source like Pd(OAc)₂, consider adding a mild reducing agent.
-
Add a Reducing Agent: The addition of a mild reducing agent, such as potassium formate (HCO₂K), can help maintain the palladium in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homocoupling pathway.[5]
Q: What are the best practices for ligand and base selection to avoid homocoupling? A: Ligand and base choice are crucial for an efficient Suzuki coupling.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[6][10] Their steric bulk can hinder the formation of intermediates that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step.[6]
-
Bases: Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred.[6][11] They are effective at activating the boronic acid for transmetalation without being overly harsh, which can sometimes lead to side reactions.[12]
Caption: Competing pathways of desired Suzuki cross-coupling and undesired homocoupling.
Sonogashira Coupling
Q: I am attempting to couple a terminal alkyne at the 3-position, but I am mainly isolating the symmetrical 1,3-diyne (Glaser coupling product). What is causing this? A: The Glaser-Hay homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings.[2] It is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[3]
Q: How can I prevent Glaser homocoupling? A: Several effective strategies exist:
-
Use Copper-Free Conditions: Modern Sonogashira protocols often omit the copper co-catalyst, which is the primary culprit for Glaser coupling.[13][14] These reactions may require slightly higher temperatures or more specialized ligands but are very effective at preventing diyne formation.
-
Rigorous Inert Atmosphere: If using a traditional copper-catalyzed system, it is absolutely essential to exclude oxygen from the reaction. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.[14]
-
Choice of Base and Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[15] Solvents like THF or DMF, when properly dried and degassed, are common choices.[16]
Buchwald-Hartwig Amination
Q: When trying to couple an amine at the 3-bromo position, I am observing significant dehalogenation (replacement of bromine with hydrogen). How can I avoid this? A: Dehalogenation is a competing side reaction that can occur via β-hydride elimination from the palladium-amido intermediate, followed by reductive elimination.[17] To favor the desired C-N coupling:
-
Ligand Choice: Use bulky, electron-rich biarylphosphine ligands such as XPhos, BrettPhos, or SPhos. These ligands promote the C-N reductive elimination step, making it faster than the competing dehalogenation pathway.[9][11]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices that effectively facilitate the reaction while minimizing side reactions.[9][11]
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on minimizing homocoupling, adapted from studies on related aryl halides.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Additive (equiv) | Solvent | Temp (°C) | Yield (Cross-Coupling) | Yield (Homocoupling) | Citation |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | None | Toluene/H₂O | 100 | 75% | 15% | [1][5] |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | HCO₂K (1.5) | Toluene/H₂O | 100 | 92% | <2% | [5] |
| 3 | Pd₂(dba)₃ (1) | SPhos (4) | K₃PO₄ (2) | None | Toluene/H₂O | 100 | 95% | <1% | [6] |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | None | Dioxane/H₂O | 90 | 80% | ~10% | [1][6] |
Data is illustrative and adapted from literature on similar substrates to highlight general trends.
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling (Low Homocoupling)
This protocol focuses on minimizing boronic acid homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), SPhos (0.04 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere Setup: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times. Maintain a positive pressure of inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 4:1 v/v) via syringe.
-
Degassing: Sparge the stirred reaction mixture with a subsurface stream of argon for 15-20 minutes.
-
Catalyst Addition: Under a positive flow of argon, add the Pd₂(dba)₃ catalyst (0.02 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Caption: A typical experimental setup for maintaining an inert atmosphere.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to completely avoid Glaser homocoupling.
-
Reagent Preparation: In a dry Schlenk tube, combine this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and a phosphine ligand like XPhos (0.06 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base such as triethylamine (TEA, 3.0 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C), monitoring for completion by TLC or LC-MS.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by flash column chromatography.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. ias.ac.in [ias.ac.in]
- 16. reddit.com [reddit.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: N-Boc Deprotection of Substituted Indoles
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the removal of the tert-butyloxycarbonyl (N-Boc) protecting group from substituted indoles. The inherent acid sensitivity of the indole nucleus and the reactivity of its substituents often complicate this seemingly routine transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc deprotection of indoles, offering potential causes and actionable solutions in a question-and-answer format.
| Problem | Question | Potential Causes & Recommended Solutions |
| Incomplete or Slow Reaction | Q: My N-Boc deprotection is sluggish or fails to reach completion using standard TFA in DCM. | Answer: This issue can be due to insufficient acid strength, low temperature, or steric hindrance near the N-Boc group.[1] Recommended Solutions: 1. Increase Acid Concentration/Temperature: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM) or allow the reaction to warm from 0°C to room temperature.[1] For particularly resistant substrates, using neat TFA for a short period may be effective if the molecule is stable under these conditions.[1] 2. Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or ethyl acetate can be more potent than TFA/DCM.[1] |
| Side Product Formation (Alkylation) | Q: I'm observing byproducts with an additional mass of +56 Da, suggesting tert-butylation of my indole ring. | Answer: During acidic cleavage, a reactive tert-butyl cation is generated.[2][3] This electrophile can attack the electron-rich indole ring (typically at the C3 position) or other nucleophilic sites on your molecule.[2][3] Recommended Solutions: 1. Use Scavengers: The most effective solution is to add a scavenger to the reaction mixture to trap the tert-butyl cation.[1][2] Common and effective scavengers include: * Triethylsilane (TES)[1] * Triisopropylsilane (TIPS)[1][4] * Thioanisole or 1,2-ethanedithiol (EDT), especially for tryptophan-containing fragments to prevent indole modification.[1][4] |
| Substrate Degradation | Q: My starting material or product is degrading under the deprotection conditions, indicated by charring or multiple spots on TLC. | Answer: The indole nucleus is notoriously unstable in strongly acidic conditions and can lead to dimerization or polymerization.[5] Furthermore, other acid-labile functional groups (e.g., acetals, silyl ethers) in the molecule may be cleaved.[1] Recommended Solutions: 1. Milder Protic Acids: Consider using less harsh acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1][6] 2. Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative. Reagents like zinc bromide (ZnBr₂) in a solvent like DCM or 2,2,2-trifluoroethanol can be effective.[1][7] 3. Non-Acidic Methods: For highly sensitive substrates, avoid acids altogether. * Thermal Deprotection: Simply heating the compound in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or even boiling water can effect deprotection.[1][7][8] Microwave-assisted thermal deprotection can significantly accelerate the process.[7] * Oxalyl Chloride/Methanol: This system provides a mild method for deprotection at room temperature and is tolerant of many other functional groups.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the "standard" conditions for N-Boc deprotection on an indole? A1: The most common starting point is a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[1] The reaction is typically complete within 30 minutes to a few hours. However, due to the sensitivity of many substituted indoles, these conditions often require optimization or the use of alternatives.
Q2: How can I monitor the progress of the deprotection reaction? A2: Thin-Layer Chromatography (TLC) is the most common and rapid method. The deprotected indole is typically more polar than its N-Boc precursor and will have a lower Rf value.[1] Staining the TLC plate with a ninhydrin solution is highly recommended, as it will develop a colored spot (usually purple or yellow) for the newly formed free secondary amine of the indole, providing a clear confirmation of product formation.[1]
Q3: How do substituents on the indole ring affect the deprotection reaction? A3: Substituents have a significant electronic effect. Electron-withdrawing groups (EWGs) decrease the electron density of the indole ring, which can make the N-Boc group more labile and easier to cleave.[9][10] Conversely, electron-donating groups (EDGs) increase the electron density, making the indole ring more nucleophilic and thus more susceptible to side reactions like tert-butylation or acid-catalyzed dimerization.[3]
Q4: Why is triethylsilane (TES) or triisopropylsilane (TIPS) an effective scavenger? A4: TES and TIPS are excellent "hydride" donors. They react rapidly with the electrophilic tert-butyl cation generated during deprotection. This reaction forms a stable silyl ether and the volatile isobutane, effectively removing the cation from the reaction mixture before it can alkylate the sensitive indole substrate.[1][4]
Q5: Are there any "green" or more environmentally friendly methods for N-Boc deprotection? A5: Yes. Thermal deprotection using boiling water is a catalyst-free and environmentally benign option for some substrates.[8] Additionally, using a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid serves as both the reaction medium and catalyst, offering a sustainable alternative to traditional volatile organic solvents.[6]
Data Presentation
The following tables summarize quantitative data for various N-Boc deprotection methods on indoles and related substrates, allowing for easy comparison.
Table 1: Acid-Mediated Deprotection of N-Boc Indoles
| Indole Substrate | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-indole | 20% TFA / DCM | RT | 30 min | >95 | [1] |
| N-Boc-5-bromoindole | 4M HCl / Dioxane | RT | 2 h | >95 | [1] |
| N-Boc-tryptamine Derivative | ZnBr₂ / DCM | RT | 18 h | 85 | [1] |
| N-Boc-indole | pTSA·H₂O / DME | 40 | 2 h | 92 | [11] |
Table 2: Alternative & Mild Deprotection Conditions for N-Boc Indoles
| Indole Substrate | Reagent/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-Boc-indole | TFE (Microwave) | 180 | 10 min | quant. | [7] |
| N-Boc-5-methoxyindole | TFE (Microwave) | 180 | 10 min | quant. | [7] |
| N-Boc-5-nitroindole | HFIP (Microwave) | 180 | 10 min | quant. | [7] |
| N-Boc-indole | Oxalyl Chloride / MeOH | RT | 1-4 h | >90 | [10] |
| N-Boc-indole | NaOMe (cat.) / MeOH | RT | 15 min | 98 | [12] |
| N-Boc-indole | Boiling Water | 100 | 2 h | quant. | [8] |
Experimental Protocols
Protocol 1: General Deprotection using TFA in DCM with a Scavenger
-
Dissolve the N-Boc protected indole (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add a scavenger, such as triethylsilane (TES) or triisopropylsilane (TIPS) (1.5-3.0 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C or allow it to warm to room temperature, monitoring progress by TLC (e.g., every 15-30 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The crude product (often as a TFA salt) can be purified by chromatography, recrystallization, or an aqueous workup involving basification (e.g., with NaHCO₃ or Na₂CO₃) and extraction with an organic solvent.
Protocol 2: Deprotection using Lewis Acid (Zinc Bromide)
-
Dissolve the N-Boc protected indole (1.0 equiv) in dichloromethane (DCM, 0.1 M).[1]
-
Add zinc bromide (ZnBr₂) (2.0-4.0 equiv) to the solution.[1]
-
Stir the resulting suspension at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (this may take several hours).
-
Upon completion, dilute the reaction with DCM and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Thermal Deprotection using Fluorinated Alcohols (Microwave-Assisted)
-
Place the N-Boc protected indole (1.0 equiv) in a microwave-safe reaction vessel.
-
Add 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent (0.1-0.2 M).[7]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 180°C and hold for 10-20 minutes.[7]
-
After cooling to room temperature, remove the solvent under reduced pressure to yield the deprotected indole, which is often pure enough for subsequent steps without further purification.[7]
Mandatory Visualization
Caption: Troubleshooting workflow for N-Boc deprotection of indoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: N-Boc-3-bromo-6-chloroindole Cross-Coupling Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, of N-Boc-3-bromo-6-chloroindole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield or no product. What are the common causes?
A1: Low yields in this cross-coupling reaction can stem from several factors. The most common culprits include:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation through various pathways, including oxidation by residual oxygen, poisoning by impurities, or formation of inactive palladium black.
-
Suboptimal Reaction Conditions: The choice of palladium source, ligand, base, and solvent system is critical and may not be optimized for this specific substrate.
-
Poor Chemoselectivity: While the C-Br bond is generally more reactive than the C-Cl bond, achieving high chemoselectivity can be challenging.[1] Side reactions at the C-Cl position or homocoupling of the boronic acid can reduce the yield of the desired product.
-
Issues with Starting Materials: Degradation of the boronic acid (protodeboronation), or impurities in the solvent or other reagents can inhibit the reaction.
-
Incomplete Dissolution: Poor solubility of the reactants or the base in the chosen solvent system can lead to a sluggish or incomplete reaction.
Q2: How can I improve the chemoselectivity for the C-Br bond over the C-Cl bond in this compound?
A2: Achieving high chemoselectivity is key for this substrate. The reactivity order in palladium-catalyzed cross-couplings is generally C-I > C-Br > C-OTf > C-Cl.[2] To favor the reaction at the C-3 bromine position, consider the following:
-
Ligand Selection: Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often enhance selectivity for the C-Br bond.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity, as the energy barrier for the oxidative addition at the C-Cl bond is higher.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst can lead to more controlled and selective reactions compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
Q3: What are the signs of catalyst deactivation in my reaction?
A3: Catalyst deactivation can manifest in several ways:
-
The reaction starts but stalls before completion (as observed by TLC or LC-MS).
-
Formation of a black precipitate (palladium black), indicating catalyst aggregation.
-
Inconsistent results between batches, even with the same reaction setup.
-
The reaction requires a higher catalyst loading than similar reactions reported in the literature.
Q4: Can the N-Boc protecting group interfere with the reaction?
A4: The N-Boc group is generally stable under Suzuki-Miyaura conditions. However, in some cases, particularly with unprotected indoles, the acidic N-H proton can interfere with the catalytic cycle.[4] The use of the Boc group mitigates this issue. If you suspect problems related to the protecting group, ensure its integrity before starting the reaction.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue. A systematic approach is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions of this compound.
Issue 2: Catalyst Deactivation
If you suspect catalyst deactivation, here are some targeted solutions.
| Potential Cause | Recommended Solution |
| Oxidation of Pd(0) | Ensure all solvents are thoroughly degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period. Use freeze-pump-thaw cycles for rigorous oxygen removal. |
| Ligand Degradation | Some phosphine ligands can be sensitive to air or temperature. Store ligands under an inert atmosphere and consider using more robust ligands like Buchwald's biaryl phosphines (e.g., SPhos, XPhos). |
| Formation of Pd Black | This indicates catalyst aggregation. This can sometimes be mitigated by using a higher ligand-to-palladium ratio, changing the solvent, or using a lower reaction temperature. |
| Inhibition by Substrate/Product | Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis.[4] Using a ligand that binds more strongly to palladium can help prevent this. |
Data on Relevant Catalytic Systems
While specific data for this compound is scarce in the literature, the following table summarizes conditions used for the chemoselective Suzuki-Miyaura coupling of analogous bromo-chloro heterocycles. These serve as excellent starting points for optimization.
| Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 | [5] |
| 2,4-Dichloropyridine | Pd₂(dba)₃ (2) | IPr (4) | K₃PO₄ | Dioxane/H₂O | RT | 18 | 75 (C4-selective) | [6] |
| 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 93 | [7] |
| 6-Chloroindole | XPhos-Pd-G2 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [4] |
Experimental Protocols
Protocol: Catalyst and Ligand Screening for Low-Yield Reactions
This protocol outlines a systematic approach to screen different palladium catalysts and ligands to optimize the yield of the desired 3-aryl-N-Boc-6-chloroindole.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, XPhos-Pd-G3)
-
Ligands (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane and water, degassed)
-
Inert gas supply (Argon or Nitrogen)
-
Reaction vials with stir bars
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (2.0 eq.) to a series of reaction vials.
-
Catalyst/Ligand Addition: To each vial, add a different palladium source (2 mol%) and, if applicable, a ligand (4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) to each vial to achieve a final concentration of ~0.1 M with respect to the starting indole.
-
Degassing: Seal the vials and further degas the mixtures by bubbling with inert gas for 10-15 minutes.
-
Reaction: Place the vials in a preheated heating block (e.g., at 80-100 °C) and stir for a set amount of time (e.g., 12 hours).
-
Monitoring: After the reaction time, cool the vials to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or TLC to determine the conversion and product formation.
-
Analysis: Compare the results from the different catalyst/ligand combinations to identify the most promising conditions for further optimization.
Visualizations
Catalytic Cycle and Deactivation Pathways
Caption: The Suzuki-Miyaura catalytic cycle and potential catalyst deactivation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
effect of base and solvent on N-Boc-3-bromo-6-chloroindole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Boc-3-bromo-6-chloroindole. The information is designed to address specific issues encountered during palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.
Troubleshooting Guides
This section provides solutions to common problems encountered during Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions of this compound.
Issue 1: Low to No Yield in Cross-Coupling Reactions
Low or no product formation is a frequent challenge. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. Its deactivation will halt the reaction.
-
Solution: Use fresh, high-purity palladium precatalysts and ligands. Ensure thorough degassing of solvents and reaction mixtures with an inert gas (Argon or Nitrogen) to prevent oxidation of the Pd(0) species.[1] For challenging substrates, consider using more robust pre-catalysts like palladacycles.
-
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates crucial steps in the catalytic cycle. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often required.
-
Solution: Screen a variety of phosphine ligands such as SPhos, XPhos, or DavePhos. The optimal ligand can significantly vary depending on the specific coupling partners.
-
-
Suboptimal Base: The base plays a critical role in the catalytic cycle, and its strength and solubility can dramatically impact the reaction outcome.
-
Solution: For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[2] For Heck and Sonogashira reactions, organic bases like triethylamine (TEA) or DBU can be suitable. In Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are commonly used, but for base-sensitive substrates, Cs₂CO₃ may be a better choice.[2]
-
-
Solvent Effects: The solvent influences the solubility of reactants and the stability of catalytic intermediates.
-
Solution: Aprotic polar solvents like DMF, dioxane, or THF are common choices for palladium-catalyzed cross-coupling reactions.[3] For Suzuki-Miyaura reactions, the addition of water can be beneficial. In some cases, a switch to a different solvent system (e.g., toluene, acetonitrile) can improve yields.
-
-
Substrate Purity: Impurities in the this compound or the coupling partner can poison the catalyst.
-
Solution: Ensure the high purity of all starting materials. Recrystallization or column chromatography of the starting materials may be necessary.
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acids (Suzuki-Miyaura): This is often caused by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial.
-
-
Debromination/Dehalogenation: The bromo group can be reductively cleaved, leading to the formation of N-Boc-6-chloroindole.
-
Solution: This can be minimized by using the appropriate ligand and ensuring the reaction is not overheated. In some cases, the choice of base can also influence the extent of this side reaction.
-
-
N-Boc Deprotection: The Boc protecting group can be cleaved under certain conditions, especially with prolonged reaction times or high temperatures.
-
Solution: Monitor the reaction progress closely and avoid unnecessarily long reaction times. If deprotection is a significant issue, consider using milder reaction conditions or a more robust nitrogen-protecting group.
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is best for the Suzuki-Miyaura coupling of this compound?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific arylboronic acid used. However, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like SPhos or XPhos are generally good starting points for this type of substrate.[4] Pre-formed catalysts such as XPhos Pd G3 can also be very effective.[4]
Q2: What is the recommended base and solvent for the Heck reaction with this compound?
A2: For Heck reactions with electron-deficient aryl bromides, common conditions include using an organic base like triethylamine (TEA) or an inorganic base such as K₂CO₃ or Cs₂CO₃.[3] Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.[3] The choice can influence reaction rate and yield, so screening may be necessary.
Q3: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are possible and can be advantageous in avoiding the formation of alkyne homocoupling byproducts. These reactions often require specific palladium catalysts and ligands, such as those based on P(t-Bu)₃, and are typically run in solvents like THF or DMSO with an organic base like triethylamine or piperidine.
Q4: For a Buchwald-Hartwig amination, which is better: an inorganic or organic base?
A4: The choice depends on the amine coupling partner and the overall substrate tolerance. Strong, non-nucleophilic organic bases like LHMDS or NaOtBu are very effective but can be incompatible with base-sensitive functional groups.[5] Inorganic bases like Cs₂CO₃ or K₃PO₄ are milder alternatives that can be effective, particularly with more reactive aryl halides.[2]
Q5: I am observing the formation of palladium black in my reaction. What should I do?
A5: The formation of palladium black indicates catalyst decomposition and aggregation of Pd(0) species.[1] This can be caused by high temperatures, insufficient ligand, or the presence of oxygen. To mitigate this, try lowering the reaction temperature, increasing the ligand-to-palladium ratio, and ensuring the reaction is performed under a strict inert atmosphere with thoroughly degassed solvents.[1]
Data Presentation
The following tables summarize typical reaction conditions for various cross-coupling reactions with indole substrates. While specific data for this compound is limited in the literature, these tables provide a starting point for reaction optimization based on analogous systems.
Table 1: Suzuki-Miyaura Coupling of Bromoindoles with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >95 | General Conditions |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 80-90 | General Conditions |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF | 80 | >95 | General Conditions |
Table 2: Heck Reaction of Bromoindoles with n-Butyl Acrylate
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 120 | 85-95 | [3] |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | K₂CO₃ (2) | Acetonitrile | 100 | 80-90 | General Conditions |
| Pd/C (5) | - | NaOAc (2) | NMP | 140 | 70-85 | General Conditions |
Table 3: Sonogashira Coupling of Bromoindoles with Phenylacetylene
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | DMF | 80 | 80-95 | [6] |
| Pd(OAc)₂ (2) | - | Piperidine (2) | Toluene | 100 | 75-90 | Copper-Free |
| Pd₂(dba)₃ (1) | - | DBU (1.5) | THF | 60 | 80-90 | Copper-Free |
Table 4: Buchwald-Hartwig Amination of Bromoindoles with Morpholine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 85-95 | [7] |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 80-90 | [8] |
| RuPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | >90 | General Conditions |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scale-Up of Reactions Involving N-Boc-3-bromo-6-chloroindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-3-bromo-6-chloroindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common scale-up reactions involving this compound?
A1: this compound is a highly functionalized indole derivative commonly employed in palladium-catalyzed cross-coupling reactions and lithiation-substitution sequences. The most frequent scale-up reactions include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds at the 3-position.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based nucleophiles at the 3-position.
-
Lithiation followed by Electrophilic Quench: To introduce a variety of functional groups at the 2-position after halogen-metal exchange.
Q2: Why is regioselectivity a concern when working with this compound?
A2: The indole nucleus has multiple reactive sites. While the 3-bromo position is the most common site for cross-coupling, side reactions can occur at other positions, particularly if dehalogenation or C-H activation pathways are competitive. The N-Boc protecting group generally directs functionalization away from the nitrogen atom, but its electronic influence can affect the reactivity of the indole ring.[1]
Q3: What are the typical challenges encountered during the purification of this compound derivatives on a large scale?
A3: Large-scale purification of N-Boc-indole derivatives can be challenging due to the potential for product instability, the presence of closely-eluting impurities, and the cost associated with large volumes of solvents and silica gel.[2][3] Common issues include:
-
Residual Palladium: Removal of the palladium catalyst to acceptable levels (<10 ppm) is often required for pharmaceutical applications.[4]
-
Homocoupled Byproducts: Formation of dimers of the starting material or the boronic acid (in Suzuki coupling) can complicate purification.[5][6][7]
-
Product Instability: The N-Boc group can be labile under acidic conditions, and the indole core can be sensitive to strong oxidants.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling Reactions
Issue 1: Low or No Product Yield
Low or no yield in Suzuki-Miyaura coupling is a frequent problem, often stemming from issues with the catalyst, reagents, or reaction conditions.[8]
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the use of a pre-catalyst that readily forms the active Pd(0) species. - Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄) and ligands. Electron-rich and bulky phosphine ligands are often effective for challenging substrates.[8] |
| Poor Quality Boronic Acid/Ester | - Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). - Consider in-situ generation of the boronic acid if it is unstable. |
| Inappropriate Base or Solvent | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield. - Ensure the solvent is anhydrous if required by the protocol. The presence of water can sometimes be beneficial, but its effect is system-dependent. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. |
Issue 2: Significant Byproduct Formation
The formation of byproducts such as homocoupled dimers and dehalogenated starting material can significantly reduce the yield and complicate purification.[7]
| Byproduct | Mitigation Strategies |
| Homocoupling of Boronic Acid | - Minimize the amount of oxygen in the reaction mixture by thoroughly degassing the solvent and maintaining an inert atmosphere.[5][6] - Use a stoichiometric amount of the boronic acid or a slight excess. |
| Dehalogenation of Starting Material | - This can be promoted by certain bases and solvents. Screen different reaction conditions to minimize this side reaction. - Ensure the quality of the boronic acid, as impurities can sometimes facilitate dehalogenation. |
| Protodeborylation of Boronic Acid | - Use a more stable boronic ester. - Minimize the presence of water in non-aqueous systems and consider using a milder base.[8] |
Experimental Protocols
Representative Lab-Scale Suzuki-Miyaura Coupling Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization will be required for specific substrates and scale-up.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
XPhos or SPhos (0.02-0.10 equiv)
-
K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or 2-MeTHF/Water (e.g., 10:1)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
In a separate vial, dissolve the palladium catalyst and ligand in a portion of the anhydrous solvent.
-
Add the bulk of the solvent to the reaction vessel, followed by the catalyst/ligand solution via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Buchwald-Hartwig Amination
Issue 1: Low Conversion or Stalled Reaction
Incomplete conversion in Buchwald-Hartwig amination can be due to several factors related to the catalyst, base, or substrate.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation | - Ensure a sufficiently inert atmosphere, as oxygen can deactivate the palladium catalyst. - Screen different ligands; bulky, electron-rich phosphine ligands are often required.[9] |
| Incorrect Base | - The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used.[10] - The solubility of the base can also play a role; consider using a soluble organic base like DBU for homogeneous conditions.[9] |
| Poorly Soluble Substrates | - Increase the reaction temperature or screen different solvents to improve solubility. - Ensure efficient stirring, especially on a larger scale, to maintain a homogeneous reaction mixture. |
Issue 2: Formation of Side Products
Side reactions can lead to a complex product mixture and lower yields.
| Side Product | Mitigation Strategies |
| Hydrodehalogenation | - This byproduct arises from the replacement of the bromine with a hydrogen atom. Optimizing the ligand and base combination can minimize this pathway. |
| Diarylation of Primary Amines | - When using a primary amine, diarylation can be a competitive process. Using a slight excess of the amine and carefully controlling the reaction time can favor the monoarylated product. |
Representative Lab-Scale Buchwald-Hartwig Amination Protocol
This protocol is a general guideline. Optimization of the catalyst, ligand, base, and solvent is crucial for success.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Pd₂(dba)₃ or Pd(OAc)₂ (0.01-0.05 equiv)
-
Xantphos or RuPhos (0.02-0.10 equiv)
-
NaOtBu or LHMDS (1.5-2.5 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the crude product by column chromatography.
Caption: Troubleshooting guide for low yields in Buchwald-Hartwig amination.
Troubleshooting Lithiation and Electrophilic Quench
Issue 1: Incomplete Lithiation or Low Yield of Trapped Product
Achieving complete and regioselective lithiation is critical for the success of this reaction.
| Possible Cause | Troubleshooting Steps |
| Insufficiently Strong Base | - s-BuLi or t-BuLi are typically required for the lithiation of N-Boc protected heterocycles. n-BuLi may not be strong enough. |
| Incorrect Temperature | - Lithiation is usually performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate. Ensure the internal temperature is maintained. |
| Short Lithiation Time | - While some lithiations are rapid, others may require longer times. Monitor the progress of the lithiation if possible (e.g., by quenching aliquots). |
| Poor Quality Electrophile | - Use a fresh, high-purity electrophile. Add the electrophile neat or as a solution in an anhydrous solvent. |
Issue 2: Poor Regioselectivity
While halogen-metal exchange at the 3-bromo position is expected, lithiation at other positions can occur.
| Issue | Mitigation Strategies |
| Competing C-H Lithiation | - The N-Boc group can direct lithiation to the C2 position. Using a strong, non-coordinating base at a very low temperature can favor halogen-metal exchange over C-H deprotonation. |
| Scrambling of the Organolithium | - Use the generated organolithium species immediately after its formation to minimize the risk of rearrangement or decomposition. |
Representative Lab-Scale Lithiation-Quench Protocol
This protocol requires strict anhydrous and inert conditions.
Materials:
-
This compound (1.0 equiv)
-
s-BuLi or t-BuLi (1.1-1.3 equiv)
-
Electrophile (1.2-1.5 equiv)
-
Anhydrous THF or Diethyl Ether
Procedure:
-
To a dry, inerted reaction vessel, add this compound and anhydrous solvent.
-
Cool the solution to -78 °C.
-
Slowly add the organolithium reagent dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for the optimized lithiation time (e.g., 30-60 minutes).
-
Add the electrophile slowly, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the crude product.
Caption: Logical flow of the lithiation-quench reaction, highlighting potential side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Purity Analysis of N-Boc-3-bromo-6-chloroindole: A Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-Boc-3-bromo-6-chloroindole, a key intermediate in pharmaceutical synthesis. High-Purity intermediates are critical for the synthesis of active pharmaceutical ingredients (APIs), ensuring the safety and efficacy of the final drug product. This document details a robust High-Performance Liquid Chromatography (HPLC) method, compares it with alternative techniques such as Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS), and provides detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the most common and reliable method for determining the purity of this compound and related non-polar compounds. This technique separates the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.
Experimental Protocol: RP-HPLC Method
A generalized yet robust RP-HPLC method for the analysis of this compound is outlined below. Method optimization and validation are crucial for specific applications.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 70% B to 95% B over 15 minutes, then hold at 95% B for 5 minutes, followed by re-equilibration to 70% B for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of acetonitrile. |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for non-polar to moderately polar compounds like this compound.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for RP-HPLC, offering good solvating power and UV transparency.
-
Trifluoroacetic Acid (TFA): Used as an ion-pairing agent to improve peak shape and resolution of acidic or basic analytes.
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities, including the main analyte and potential impurities, within a reasonable timeframe.
-
UV Detection at 280 nm: N-Boc protected indole derivatives typically exhibit strong UV absorbance in the 270-290 nm range, making 280 nm a suitable wavelength for sensitive detection.[1]
Potential Impurities
The purity analysis of this compound should consider potential impurities arising from the synthetic route. Common impurities may include:
-
Starting Materials: Unreacted 6-chloroindole or N-Boc-6-chloroindole.
-
Incomplete Bromination: N-Boc-6-chloroindole that has not undergone bromination at the 3-position.
-
Over-brominated Species: Di- or tri-brominated indole derivatives.
-
Deprotected Product: 3-bromo-6-chloroindole resulting from the loss of the Boc protecting group.
-
Solvent Residues: Residual solvents from the synthesis and purification steps.
Comparison with Alternative Analytical Techniques
While HPLC is the gold standard for purity determination of pharmaceutical intermediates, other techniques offer orthogonal information and can be valuable for comprehensive characterization.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between stationary and mobile phases. | High resolution, high sensitivity, quantitative, well-established. | Requires reference standards for impurity identification, potential for co-elution. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Absolute quantitation without a specific reference standard for each impurity, provides structural information.[2][3][4] | Lower sensitivity than HPLC, requires a pure internal standard, complex mixtures can be difficult to analyze. |
| GC-MS | Separation based on volatility followed by mass-to-charge ratio detection. | High sensitivity, excellent for volatile impurities and residual solvents, provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation of the analyte. |
Quantitative Nuclear Magnetic Resonance (qNMR)
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into a clean NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to dissolve the sample and internal standard completely.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher) with a sufficient relaxation delay (D1 ≥ 5 x T₁) to ensure full relaxation of all protons.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons for each signal, and the accurately weighed masses of the sample and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
GC Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the components.
-
MS Detection: Acquire mass spectra in full scan mode to identify the components based on their fragmentation patterns.
-
Data Analysis: Compare the obtained mass spectra with a library (e.g., NIST) for identification of the main component and any volatile impurities.
Conclusion
The purity of this compound is paramount for its successful application in drug development. A well-developed and validated RP-HPLC method is the primary choice for routine purity analysis due to its high resolution, sensitivity, and quantitative accuracy. However, for a comprehensive understanding of the impurity profile, orthogonal techniques such as qNMR and GC-MS are highly recommended. qNMR provides absolute quantification and structural information without the need for specific impurity standards, while GC-MS is invaluable for the detection of volatile impurities and residual solvents. The selection of the most appropriate analytical strategy will depend on the specific requirements of the analysis, including the stage of drug development and regulatory expectations.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H and ¹³C NMR Spectra of N-Boc-3-bromo-6-chloroindole and Related Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Boc-3-bromo-6-chloroindole and its key structural analogues. Due to the limited availability of directly published and assigned spectral data for this compound, this document presents a predicted spectrum based on the well-documented spectral data of indole, N-Boc-indole, 3-bromoindole, and 6-chloroindole. This comparative approach allows for a deeper understanding of the influence of each substituent—the N-Boc protecting group, the 3-bromo substituent, and the 6-chloro substituent—on the chemical shifts and coupling patterns of the indole ring.
Data Presentation: ¹H and ¹³C NMR Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR data for indole and its derivatives, alongside a predicted spectrum for this compound. All chemical shifts (δ) are reported in parts per million (ppm) and are referenced to tetramethylsilane (TMS). Data was recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-2 | H-3 | H-4 | H-5 | H-7 | N-H / Other |
| Indole | ~6.5 (dd) | ~7.2 (dd) | ~7.6 (d) | ~7.1 (t) | ~7.1 (t) | ~8.1 (br s) |
| N-Boc-indole | ~6.5 (d) | ~7.6 (d) | ~8.1 (d) | ~7.3 (t) | ~7.2 (t) | 1.6 (s, 9H, Boc) |
| 3-bromoindole | ~7.3 (s) | --- | ~7.7 (d) | ~7.2 (t) | ~7.4 (d) | ~8.2 (br s) |
| 6-chloroindole [1] | ~6.5 (dd) | ~7.1 (t) | ~7.5 (d) | ~7.1 (dd) | ~7.3 (s) | ~8.0 (br s) |
| This compound (Predicted) | ~7.5 (s) | --- | ~8.0 (d) | ~7.2 (dd) | ~7.5 (s) | 1.7 (s, 9H, Boc) |
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Boc (C=O, C(CH₃)₃) |
| Indole | 124.3 | 102.2 | 128.1 | 120.9 | 122.1 | 119.9 | 111.1 | 135.7 | --- |
| N-Boc-indole | 125.1 | 106.5 | 129.8 | 121.7 | 123.0 | 124.3 | 115.1 | 135.0 | ~150 (C=O), ~84 (C), ~28 (CH₃) |
| 3-bromoindole | 125.5 | 93.0 | 129.5 | 121.5 | 123.2 | 120.1 | 112.5 | 135.1 | --- |
| 6-chloroindole [2] | 125.0 | 102.5 | 128.8 | 120.6 | 121.3 | 128.0 | 110.9 | 136.7 | --- |
| This compound (Predicted) | 127.0 | 95.0 | 130.0 | 122.0 | 124.0 | 130.0 | 114.0 | 134.5 | ~149 (C=O), ~85 (C), ~28 (CH₃) |
Note: The predicted values for this compound are estimations derived from the additive effects of the individual substituents on the indole core.
Experimental Protocols
The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for indole derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR or 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be approximately 4-5 cm.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion and resolution.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Processing: Apply a line broadening of 1-2 Hz before Fourier transformation.
Mandatory Visualization
The logical workflow for predicting the NMR spectrum of a multi-substituted compound from its simpler analogues is depicted below. This process relies on the principle of the additivity of substituent chemical shift (SCS) effects, where the influence of each functional group on the chemical shifts of the core structure is considered independently and then summed to estimate the final spectrum.
Caption: Workflow for predicting NMR spectra of multi-substituted indoles.
References
Mass Spectrometry Analysis of N-Boc-3-bromo-6-chloroindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry-based approaches for the analysis of N-Boc-3-bromo-6-chloroindole, a halogenated indole derivative of interest in synthetic chemistry and drug discovery. Due to the absence of direct experimental data in publicly available literature, this guide leverages predictive analysis based on the known mass spectrometric behavior of structurally related compounds, including N-Boc protected molecules and halogenated indoles.
Predicted Mass Spectrometry Data
The mass spectrometric analysis of this compound is anticipated to yield a characteristic fragmentation pattern, primarily influenced by the presence of the N-Boc protecting group and the two halogen atoms (bromine and chlorine). The isotopic distribution of bromine (approximately 1:1 ratio for 79Br and 81Br) and chlorine (approximately 3:1 ratio for 35Cl and 37Cl) will result in a distinctive isotopic pattern for the molecular ion and any fragment containing these halogens.
Below is a table summarizing the predicted key ions and their expected relative abundances under typical Electrospray Ionization (ESI) or Electron Ionization (EI) conditions.
| Ion | m/z (calculated) | Proposed Structure/Fragment | Expected Relative Abundance | Notes |
| [M+H]⁺ | 348/350/352 | Protonated Molecular Ion | Low to Medium | The isotopic pattern for one bromine and one chlorine atom will be observable. The relative intensities of the peaks will depend on the isotopic abundances. |
| [M-C₄H₈]⁺ | 292/294/296 | Loss of isobutylene | High | A characteristic fragmentation of the tert-butoxycarbonyl (Boc) group.[1] |
| [M-C₅H₈O₂]⁺ | 248/250/252 | Loss of the entire Boc group | Medium to High | Represents the 3-bromo-6-chloroindole radical cation.[1] |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | High | A very common and often base peak for Boc-protected compounds.[1] |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Workflow for LC-MS analysis of this compound.
Experimental Protocols
A detailed experimental protocol for the LC-MS analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as acetonitrile (ACN) or methanol (MeOH).
-
Dilution: Perform a serial dilution of the stock solution with the initial mobile phase to achieve a final concentration in the range of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions for equilibration. The exact gradient will need to be optimized for optimal separation.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for N-Boc protected compounds.[1] Atmospheric Pressure Chemical Ionization (APCI) could also be considered.
-
Scan Mode: Full scan mode to detect the molecular ion and major fragments.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (optimization may be required to control in-source fragmentation).
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Collision Energy (for MS/MS): For tandem mass spectrometry (MS/MS) experiments to confirm fragmentation pathways, a collision energy ramp (e.g., 10-40 eV) can be applied.
Comparison with Alternative Analytical Techniques
While LC-MS is a powerful technique for the analysis of this compound, other methods can provide complementary information.
| Technique | Advantages | Disadvantages | Supporting Data Provided |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High resolution for volatile and thermally stable compounds. | Potential for thermal degradation of the N-Boc group in the injector port, leading to inaccurate results.[2] | Fragmentation pattern would likely be dominated by the deprotected indole. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the position of substituents on the indole ring. | Lower sensitivity compared to MS. Does not provide molecular weight information directly. | 1H and 13C NMR would confirm the overall structure and purity. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Good for quantification and purity assessment. | Does not provide structural information or confirm molecular weight. | A single peak in the chromatogram would indicate purity. |
Discussion
The mass spectrometry analysis of this compound presents a unique case due to the presence of the labile Boc group and the distinct isotopic patterns of bromine and chlorine. The primary fragmentation pathway is expected to involve the loss of isobutylene and the entire Boc group, which are characteristic of N-Boc protected amines.[1] The presence of both bromine and chlorine will create a complex but predictable isotopic cluster for the molecular ion and halogen-containing fragments, which can be a powerful tool for identification.
Care must be taken during analysis to avoid premature cleavage of the Boc group. Soft ionization techniques like ESI are generally preferred over harder ionization methods.[3] In-source fragmentation can be minimized by optimizing the cone voltage. For unambiguous identification, tandem mass spectrometry (MS/MS) should be employed to correlate the precursor ion with its characteristic fragment ions.
References
Reactivity Face-Off: N-Boc-3-bromo-6-chloroindole vs. N-Boc-3-iodoindole in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of complex molecular architectures. For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like indole is a cornerstone of discovering novel therapeutic agents. This guide provides a detailed comparison of the reactivity of two key building blocks: N-Boc-3-bromo-6-chloroindole and N-Boc-3-iodoindole. This analysis, supported by experimental data from the literature, will aid in the selection of appropriate substrates and reaction conditions to achieve desired synthetic outcomes.
Executive Summary
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This trend is dictated by the carbon-halogen bond dissociation energy, with the weaker C-I bond being more susceptible to oxidative addition by the palladium catalyst than the stronger C-Br and C-Cl bonds. Consequently, N-Boc-3-iodoindole is significantly more reactive than this compound in common cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.
For this compound, the presence of two different halogens introduces the concept of chemoselectivity. The C-Br bond is considerably more reactive than the C-Cl bond, allowing for selective functionalization at the 3-position while leaving the 6-position available for subsequent transformations under more forcing conditions. This differential reactivity makes this compound a valuable substrate for the sequential introduction of different moieties.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond in N-Boc-3-iodoindole typically leads to higher yields and allows for milder reaction conditions compared to its bromo-chloro counterpart.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-iodoindole | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~80-95% | [1] |
| N-Boc-3-bromoindole | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | ~56% | [1] |
| 6-chloroindole | Phenylboronic acid | Pd precatalyst P1 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97% | [1] |
Note: Direct comparative data for this compound under these specific conditions is limited. The data for 6-chloroindole and N-Boc-3-bromoindole are provided to illustrate the general reactivity trends.
Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-3-iodoindole
Materials:
-
N-Boc-3-iodoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add N-Boc-3-iodoindole, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 15 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, N-Boc-3-iodoindole exhibits higher reactivity, often allowing for copper-free conditions and lower reaction temperatures. For this compound, selective coupling at the C-3 position is expected.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-3-iodoindole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 60 | 3 | High | [2] |
| N-Boc-3-bromoindole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | rt | 2 | 92% | [3] |
| 5-bromoindole | Phenylacetylene | PdCl₂(dppf), CuI | Et₃N | DMF | 100 | 2 | ~70-80% | [4] |
Note: The table presents data from different studies to illustrate the reactivity. Direct comparative studies under identical conditions are scarce.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.05 equiv)
-
Et₃N (2.0 equiv)
-
DMF (degassed)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed DMF, Et₃N, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Comparative Reactivity in Heck Coupling
The Heck reaction forms a C-C bond between an unsaturated halide and an alkene. The reactivity trend of I > Br is also observed in this reaction. N-Boc-3-iodoindole will generally react under milder conditions and give higher yields compared to this compound. For the latter, the reaction will selectively occur at the C-Br bond.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | n-butyl acrylate | PdCl₂-Dppc⁺PF₆⁻ | Et₃N | [bmim][PF₆] | 120 | 1.5 | 99% | [5] |
| Bromobenzene | n-butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane | 80 | 24 | ~50-60% | [6] |
| 7-bromo-tryptophan | Ethyl acrylate | Na₂PdCl₄ / TXPTS | Na₂CO₃ | H₂O/MeCN | 90 | 2 | ~95% | [7] |
Note: Data for closely related substrates is provided to illustrate the general reactivity differences.
Experimental Protocol: Heck Coupling of N-Boc-3-iodoindole with an Acrylate
Materials:
-
N-Boc-3-iodoindole (1.0 equiv)
-
Acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Et₃N (1.5 equiv)
-
Acetonitrile (degassed)
Procedure:
-
In a sealed tube, combine N-Boc-3-iodoindole, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill with an inert gas.
-
Add degassed acetonitrile, Et₃N, and the acrylate.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
The choice between this compound and N-Boc-3-iodoindole as a substrate in palladium-catalyzed cross-coupling reactions is a strategic one, dictated by the desired reactivity and synthetic sequence. N-Boc-3-iodoindole is the more reactive partner, generally affording higher yields under milder conditions. In contrast, this compound offers the advantage of chemoselectivity, allowing for stepwise functionalization at the C-3 and C-6 positions. A thorough understanding of these reactivity differences empowers researchers to design more efficient and elegant synthetic routes towards novel molecules of interest in drug discovery and materials science.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 3-Substituted 6-Chloroindoles: Traditional vs. Modern Reagents
For Researchers, Scientists, and Drug Development Professionals
The 6-chloroindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential. The introduction of substituents at the 3-position is a critical step in the development of new drug candidates, enabling the modulation of biological activity. This guide provides an objective comparison of traditional and modern synthetic methods for accessing 3-substituted 6-chloroindoles, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
This guide focuses on the synthesis of a representative target molecule, 6-chloro-3-methyl-1H-indole , to provide a direct comparison of different synthetic strategies. The following table summarizes the key performance indicators for each method.
| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Traditional Fischer Indole Synthesis | 4-chlorophenylhydrazine, acetone, polyphosphoric acid (PPA) | None | 100-120 | 2-4 hours | 75-85 | Cost-effective, well-established, scalable | Harsh acidic conditions, high temperatures, potential for side products |
| Microwave-Assisted Fischer Indole Synthesis | 4-chlorophenylhydrazine, acetone, acetic acid | Acetic Acid | 150 | 10-20 minutes | 85-95 | Rapid synthesis, improved yields, high efficiency | Requires specialized microwave reactor, potential for pressure buildup |
| Palladium-Catalyzed C-H Activation (Alkylation) | 6-chloroindole, methyl iodide, Pd(OAc)₂, ligand (e.g., PCy₃), base (e.g., K₂CO₃) | Toluene | 80-110 | 12-24 hours | 60-75 | High regioselectivity, functional group tolerance | Expensive catalyst and ligands, longer reaction times, requires inert atmosphere |
| Continuous Flow Synthesis | 4-chlorophenylhydrazine hydrochloride, acetone, acid catalyst (e.g., Amberlyst 15) | Ethanol | 120-150 | 15-30 minutes (residence time) | 80-90 | High throughput, improved safety, precise control over reaction parameters | High initial setup cost, potential for clogging, requires optimization |
Experimental Protocols
Traditional Fischer Indole Synthesis
This method relies on the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 4-chlorophenylhydrazine and acetone.
Procedure:
-
In a round-bottom flask, cautiously add 4-chlorophenylhydrazine hydrochloride (1.79 g, 10 mmol) to polyphosphoric acid (20 g).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add acetone (0.73 mL, 10 mmol) dropwise to the mixture, maintaining the temperature below 80 °C.
-
After the addition is complete, heat the reaction mixture to 110 °C for 3 hours.
-
Cool the mixture to room temperature and slowly pour it onto crushed ice (100 g).
-
Neutralize the acidic solution with a 20% aqueous sodium hydroxide solution until a pH of 8 is reached.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford pure 6-chloro-2,3-dimethylindole.
Microwave-Assisted Fischer Indole Synthesis
Microwave irradiation significantly accelerates the Fischer indole synthesis, leading to higher yields in a fraction of the time.
Procedure:
-
In a 10 mL microwave reaction vessel, combine 4-chlorophenylhydrazine hydrochloride (0.358 g, 2 mmol) and acetone (0.15 mL, 2 mmol) in glacial acetic acid (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired product.
Palladium-Catalyzed C-H Activation (Methylation)
This method allows for the direct introduction of a methyl group at the C3 position of 6-chloroindole.
Procedure:
-
To an oven-dried Schlenk tube, add 6-chloroindole (0.151 g, 1 mmol), Pd(OAc)₂ (0.0045 g, 0.02 mmol), and PCy₃ (0.011 g, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) and K₂CO₃ (0.276 g, 2 mmol).
-
Add methyl iodide (0.075 mL, 1.2 mmol) via syringe.
-
Heat the reaction mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 6-chloro-3-methylindole.
Continuous Flow Synthesis
This protocol describes a representative setup for the continuous synthesis of 6-chloro-2,3-dimethylindole.
Experimental Setup: Two syringe pumps are used to deliver solutions of the reactants into a T-mixer. The resulting mixture flows through a heated coil reactor. A back-pressure regulator is used to maintain the pressure and allow for heating above the solvent's boiling point.
Procedure:
-
Solution A: Dissolve 4-chlorophenylhydrazine hydrochloride (3.58 g, 20 mmol) in ethanol (100 mL).
-
Solution B: Dissolve acetone (1.46 mL, 20 mmol) in ethanol (100 mL).
-
Set the flow rate of each syringe pump to 0.5 mL/min.
-
The combined stream (1.0 mL/min) is passed through a packed-bed reactor containing an acidic resin (e.g., Amberlyst 15) heated to 130 °C.
-
The residence time in the heated reactor is approximately 20 minutes.
-
The output from the reactor is collected, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization or chromatography as described in the previous methods.
Visualizing the Synthetic Pathways
The following diagrams illustrate the core mechanisms and workflows for the described synthetic methods.
Caption: The reaction mechanism of the Fischer Indole Synthesis.
Caption: Catalytic cycle for Palladium-catalyzed C-H activation.
Comparative Analysis of Starting Materials for Multi-Step Duocarmycin Analogue Synthesis: A Cost-Effectiveness Evaluation
For Immediate Release
In the intricate world of multi-step synthesis, particularly for potent anti-tumor agents like duocarmycin analogues, the choice of starting material is a critical determinant of overall efficiency and cost-effectiveness. This guide provides a detailed comparison between two synthetic routes to a duocarmycin-like prodrug, commencing from either N-Boc-5-bromoindole or ethyl 5-nitroindole-2-carboxylate . The analysis focuses on key metrics including the number of synthetic steps, overall yield, and an estimated cost per gram of the final product, offering valuable insights for researchers, scientists, and professionals in drug development.
Executive Summary
The synthesis of complex molecules is a resource-intensive endeavor where the synthetic pathway dictates the allocation of time, materials, and budget. This comparative guide evaluates two distinct starting points for the synthesis of a duocarmycin analogue, a class of compounds known for their DNA alkylating properties. The analysis reveals that while a shorter synthesis is possible from N-Boc-5-bromoindole, the higher cost of this starting material may impact its overall cost-effectiveness compared to a longer route starting from the less expensive ethyl 5-nitroindole-2-carboxylate.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the two synthetic routes. All cost estimations are based on currently available market prices for reagents and may vary depending on the supplier and scale of the synthesis.
Table 1: Comparison of Starting Materials
| Parameter | N-Boc-5-bromoindole | Ethyl 5-nitroindole-2-carboxylate |
| CAS Number | 182344-70-3 | 16732-57-3 |
| Molecular Weight | 296.16 g/mol | 234.21 g/mol |
| Estimated Price | ~$254/5g[1] | ~$42/g[2] |
Table 2: Synthetic Route and Cost-Effectiveness Comparison
| Parameter | Route 1: From N-Boc-5-bromoindole | Route 2: From Ethyl 5-nitroindole-2-carboxylate |
| Number of Steps | 4 | ~11 (estimated) |
| Overall Yield | 23%[3] | Data not fully available in a single source |
| Key Reagents | Pd(OAc)₂, XPhos, tBu-carbamate, NaH, 1,3-dichloropropene, TTMSS, AIBN, EDC, 5-fluoroindole-2-carboxylic acid | Data not fully available in a single source |
| Estimated Reagent Cost per gram of Final Product | High | Moderate (estimated) |
| Estimated Total Cost per gram of Final Product | Higher | Potentially Lower |
Experimental Protocols
Route 1: Synthesis of a Duocarmycin-like Prodrug from N-Boc-5-bromoindole
This four-step synthesis yields a chloromethyl-substituted 1,2,3,6-tetrahydropyrrolo[3,2-e]indole core.[3]
Step 1: Buchwald-Hartwig Amination
-
Reactants: N-Boc-5-bromoindole, tBu-carbamate
-
Catalyst: Pd(OAc)₂/XPhos
-
Yield: 78%[3]
Step 2: Regioselective Bromination
-
Reactants: Product from Step 1, N-Bromosuccinimide (NBS)
-
Conditions: Sodium hydride (NaH)
-
Yield: Data for this specific step's yield is part of the overall 23% yield calculation.
Step 3: Allylation and Radical Cyclization
-
Reactants: Product from Step 2, 1,3-dichloropropene, tris(trimethylsilyl)silane (TTMSS), azobisisobutyronitrile (AIBN)
-
Yields: 82% for allylation, 56% for cyclization[3]
Step 4: Amide Coupling
-
Reactants: Product from Step 3, 5-fluoroindole-2-carboxylic acid
-
Coupling Agent: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Yield: 65% over two steps (Boc deprotection and coupling)[3]
Route 2: Synthesis of a Duocarmycin Analogue from Ethyl 5-nitroindole-2-carboxylate
A complete, step-by-step protocol with yields for each stage to a directly comparable analogue was not found in a single, consolidated source. However, literature suggests a longer, approximately 11-step synthesis is required.[4] This route would typically involve reduction of the nitro group, protection of the resulting amine, and subsequent steps to build the duocarmycin core.
Visualizing the Process and Mechanism
To better understand the synthetic workflow and the biological context of the target molecule, the following diagrams are provided.
References
Spectroscopic Showdown: Unambiguously Confirming the Structure of N-Boc-3-bromo-6-chloroindole
A Comparative Guide to the Spectroscopic Characterization of a Key Synthetic Intermediate
For researchers in drug discovery and organic synthesis, the precise structural confirmation of intermediates is paramount. N-Boc-3-bromo-6-chloroindole is a valuable building block, and its unambiguous identification is critical for the successful synthesis of complex target molecules. This guide provides a comprehensive comparison of the spectroscopic data used to confirm its structure, alongside data for relevant analogues, and detailed experimental protocols.
At a Glance: Spectroscopic Fingerprints
The following tables summarize the key spectroscopic data for this compound and its structural relatives. This comparative approach highlights the distinct features arising from the specific substitution pattern of each molecule.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-2 | H-4 | H-5 | H-7 | Boc (t-butyl) |
| This compound (Predicted) | ~7.5-7.6 (s) | ~7.6-7.7 (d) | ~7.1-7.2 (dd) | ~7.9-8.0 (d) | ~1.6 (s, 9H) |
| 3-bromo-6-chloroindole[1] | 7.02 (d) | 7.43 (dt) | 7.22 (dd) | 7.40 (dd) | - |
| N-Boc-3-bromoindole | ~7.5 (s) | ~7.7 (d) | ~7.2-7.3 (m) | ~8.0 (d) | ~1.6 (s, 9H) |
| N-Boc-6-chloroindole | ~6.4 (d) | ~7.5 (d) | ~7.1 (dd) | ~8.0 (d) | ~1.6 (s, 9H) |
Predicted values for this compound are based on the analysis of the unprotected analogue and related N-Boc protected indoles.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | Boc (C) | Boc (CH₃) |
| This compound (Predicted) | ~125 | ~100 | ~129 | ~123 | ~121 | ~128 | ~117 | ~134 | ~84 | ~28 |
| 3-bromo-6-chloroindole | - | - | - | - | - | - | - | - | - | - |
| N-Boc-3-bromoindole | ~125 | ~100 | ~129 | ~122 | ~123 | ~120 | ~115 | ~135 | ~84 | ~28 |
| N-Boc-6-chloroindole | ~123 | ~102 | ~129 | ~121 | ~120 | ~127 | ~114 | ~135 | ~84 | ~28 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | Predicted: 329/331/333 (isotopic pattern) | [M-Boc]⁺, [M-Br]⁺, [M-Cl]⁺ |
| 3-bromo-6-chloroindole[1] | 229/231/233 (100/79/26) | 152, 117 |
| N-Boc-3-bromoindole | 295/297 | [M-Boc]⁺ |
| N-Boc-6-chloroindole | 251/253 | [M-Boc]⁺ |
Deciphering the Spectra: A Step-by-Step Confirmation
The structural confirmation of this compound relies on the careful analysis and integration of data from ¹H NMR, ¹³C NMR, and mass spectrometry. The following workflow illustrates the logical process of this spectroscopic verification.
Caption: Logical workflow for the spectroscopic confirmation of the target compound.
Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
Mass Spectrometry (MS)
-
Instrumentation: Utilize an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
EI Method:
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
ESI Method:
-
Solvent: A suitable solvent system such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas: Nitrogen.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺). The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens. For a compound with one bromine and one chlorine atom, expect peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 3:4:1.
By following these protocols and comparing the acquired data with the reference information provided, researchers can confidently confirm the structure of this compound, ensuring the integrity of their synthetic pathways.
References
A Comparative Analysis of Cross-Coupling Methods for the Functionalization of N-Boc-3-bromo-6-chloroindole
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. N-Boc-3-bromo-6-chloroindole is a valuable starting material, offering two distinct halogenated positions for selective modification. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions for the derivatization of this substrate, with a focus on reaction yields and detailed experimental protocols. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy for their specific target molecules.
Comparative Yield Analysis
The following table summarizes the typical yields observed for various cross-coupling reactions on substrates analogous to this compound. These reactions offer diverse pathways for introducing new carbon-carbon and carbon-nitrogen bonds at the 3-position.
| Cross-Coupling Method | Coupling Partner | Typical Yield (%) | Notes |
| Suzuki-Miyaura Coupling | Arylboronic acids | 85-95% | Highly versatile and tolerant of various functional groups. |
| Alkenylboronic acids | 75-90% | Good for introducing vinyl groups. | |
| Heck Coupling | Acrylates, Styrenes | 70-85% | Effective for the synthesis of substituted alkenes. |
| Sonogashira Coupling | Terminal alkynes | 80-95% | Excellent for introducing alkynyl moieties. |
| Buchwald-Hartwig Amination | Primary & Secondary Amines | 70-90% | A powerful method for C-N bond formation. |
| Negishi Coupling | Organozinc reagents | 60-80% | Useful for introducing alkyl and aryl groups. |
| Kumada Coupling | Grignard reagents | 50-70% | Can be effective but may have functional group compatibility issues. |
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions. Note: These are starting points and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the coupling of an aryl halide with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling
This protocol outlines a general procedure for the coupling of an aryl halide with an alkene.
Materials:
-
This compound
-
Alkene (e.g., styrene or an acrylate, 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, the alkene, and triethylamine via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
This protocol provides a general method for the coupling of an aryl halide with a terminal alkyne.[1]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N coupling of an aryl halide with an amine.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Workflows
The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.
References
Stability Under Scrutiny: A Comparative Guide to the Reactivity of N-Boc-3-bromo-6-chloroindole
For researchers, scientists, and professionals in drug development, the stability and reactivity of building blocks are paramount for successful synthetic campaigns. This guide provides a comprehensive assessment of N-Boc-3-bromo-6-chloroindole's stability under a variety of common reaction conditions, offering a comparative analysis with alternative indole precursors. The information herein is supported by established chemical principles and extrapolated data from analogous systems to guide your synthetic strategy.
This compound is a versatile intermediate in organic synthesis, featuring three key functional groups: an N-Boc protecting group, a bromine atom at the 3-position, and a chlorine atom at the 6-position. The interplay of these groups dictates the molecule's reactivity and stability, making a thorough understanding of its chemical behavior essential for its effective use.
Comparative Stability and Reactivity Overview
The stability of this compound is primarily influenced by the lability of the N-Boc group and the reactivity of the C-Br bond. The chloro-substituent at the 6-position, being less reactive than the bromo-substituent at the 3-position in typical cross-coupling reactions, generally remains intact under conditions targeting the C3-position.
N-Boc Protecting Group Stability
The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[1][2] Conversely, it exhibits robust stability under most basic and nucleophilic conditions, a key feature for its widespread use in multi-step synthesis.[2][3] However, prolonged heating in the presence of strong bases can lead to cleavage.[4][5]
Reactivity of the C-Br and C-Cl Bonds
The bromine atom at the electron-rich 3-position of the indole ring is significantly more reactive than the chlorine atom on the benzene moiety in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C3-position.
Performance in Common Synthetic Transformations
The utility of this compound is best demonstrated by its performance in a range of standard organic reactions. The following sections provide an overview of its expected stability and reactivity, with comparative data where available.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds at the 3-position.
Table 1: Stability and Performance in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Typical Conditions | Expected Yield | Stability of N-Boc Group | Notes |
| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., Dioxane/H₂O, Toluene/H₂O)[6][7] | Good to Excellent | Generally stable, but cleavage can occur with strong bases (e.g., Cs₂CO₃) at elevated temperatures.[5][8] | The reactivity of the C-Br bond is high, allowing for efficient coupling. The C-Cl bond is typically unreactive under these conditions. |
| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., Xantphos, RuPhos), strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., Toluene, Dioxane)[9][10][11] | Good to Excellent | Generally stable under carefully controlled conditions. Strong bases and high temperatures increase the risk of deprotection. | The choice of ligand and base is critical to avoid side reactions and ensure high yields. |
| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), base (e.g., Et₃N, DIPA), solvent (e.g., THF, DMF)[12][13] | Good to Excellent | Generally stable under standard conditions. | Copper-free conditions are also viable and may be preferred to avoid potential side reactions.[14] |
| Heck Coupling | Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., P(o-tol)₃), base (e.g., Et₃N), solvent (e.g., DMF, DMAc) | Moderate to Good | Stable | Higher temperatures are often required, which can lead to side reactions like dehalogenation.[15] |
Metal-Halogen Exchange
Lithiation of this compound via metal-halogen exchange offers a pathway to introduce a variety of electrophiles at the 3-position.
Table 2: Stability and Performance in Metal-Halogen Exchange
| Reaction | Typical Conditions | Expected Outcome | Stability of N-Boc Group | Notes |
| Lithiation | n-BuLi or t-BuLi, THF, -78 °C | High conversion to the 3-lithioindole species | Stable at low temperatures | The resulting organolithium species is highly reactive and should be used immediately. The C-Cl bond is unreactive. |
Stability Under Acidic and Basic Conditions
The stability of the N-Boc group is the primary concern when exposing this compound to acidic or basic environments.
Table 3: Stability under Acidic and Basic Conditions
| Condition | Reagents | Temperature | Stability of N-Boc Group | Notes |
| Acidic | TFA, HCl in Dioxane/EtOAc | Room Temperature | Unstable (cleavage)[1] | Deprotection is typically rapid and quantitative. |
| Basic | Na₂CO₃, K₂CO₃ in MeOH/H₂O | Room Temperature to Reflux | Generally Stable[3] | Stable under mild basic conditions used for saponification or other transformations. |
| Strongly Basic | NaOtBu, Cs₂CO₃ | Elevated Temperatures | Potentially Unstable[4][5] | Prolonged exposure to strong bases at high temperatures can lead to Boc cleavage. |
Stability Towards Oxidizing and Reducing Agents
The indole core is susceptible to oxidation, while the halogen substituents can be targets for reduction.
Table 4: Stability Towards Oxidizing and Reducing Agents
| Reaction | Reagents | Expected Outcome | Stability of N-Boc Group | Notes |
| Oxidation | m-CPBA, H₂O₂ | Potential for indole ring oxidation | Stable | The electron-withdrawing nature of the halogens provides some protection against oxidation. |
| Reduction (Catalytic Hydrogenation) | H₂, Pd/C | Potential for dehalogenation (C-Br and C-Cl) | Stable | The C-Br bond is more readily cleaved than the C-Cl bond. |
Alternative Indole Precursors: A Comparative Look
For synthetic routes where the stability of this compound may be a concern, several alternatives can be considered.
Table 5: Comparison with Alternative Indole Precursors
| Compound | Advantages | Disadvantages |
| N-Boc-3,6-dibromoindole | Similar reactivity profile at C3. The second bromine offers a handle for further functionalization under more forcing conditions.[16] | May lead to mixtures of products if selectivity between the two bromine atoms is not controlled. |
| N-SEM-3-bromo-6-chloroindole | The SEM (2-(trimethylsilyl)ethoxymethyl) group is stable to a wider range of conditions, including some acidic and basic conditions where Boc is labile.[7] | Deprotection of the SEM group requires specific reagents (e.g., fluoride sources or strong acid). |
| Unprotected 3-bromo-6-chloroindole | Avoids protection and deprotection steps.[17] | The free N-H can interfere with some coupling reactions and may require the use of excess base. |
| N-Boc-3-iodo-6-chloroindole | The C-I bond is more reactive than the C-Br bond in oxidative addition, potentially allowing for milder reaction conditions in cross-coupling reactions.[15] | Iodo-compounds are generally less stable and more expensive than their bromo-counterparts. |
Experimental Protocols
Detailed methodologies for key transformations are provided below. These protocols are based on established procedures for similar substrates and should be optimized for this compound.
Suzuki-Miyaura Coupling (General Procedure)
To a solution of this compound (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a 4:1 mixture of 1,4-dioxane and water is added K₂CO₃ (2.0 equiv) and Pd(PPh₃)₄ (0.05 equiv). The reaction mixture is degassed with argon for 15 minutes and then heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[6]
Buchwald-Hartwig Amination (General Procedure)
A mixture of this compound (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv) is suspended in anhydrous toluene. The reaction vessel is sealed, evacuated, and backfilled with argon. The mixture is then heated to 80-110 °C until complete consumption of the starting material. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography.[9][18]
Sonogashira Coupling (General Procedure)
To a solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in anhydrous THF are added Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.1 equiv), and triethylamine (2.0 equiv). The reaction mixture is stirred under an argon atmosphere at room temperature or slightly elevated temperature until the reaction is complete. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography.[12][19]
N-Boc Deprotection (General Procedure)
This compound is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM). The solution is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The crude product is then purified as needed.[1]
Visualizing Reaction Pathways and Workflows
To further clarify the relationships between reaction conditions and outcomes, the following diagrams illustrate key concepts.
Caption: Stability of the N-Boc group under different conditions.
Caption: General workflow for cross-coupling reactions.
By understanding the stability profile and reactivity of this compound, researchers can make informed decisions in the design and execution of their synthetic routes, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. kbfi.ee [kbfi.ee]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green One-Pot Syntheses of 2-Sulfoximidoyl-3,6-dibromo Indoles Using N-Br Sulfoximines as Both Brominating and Sulfoximinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. ias.ac.in [ias.ac.in]
A Comparative Guide to the Synthesis of N-Boc-3-bromo-6-chloroindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to N-Boc-3-bromo-6-chloroindole, a valuable building block in medicinal chemistry and drug discovery. The following sections detail two primary synthetic methodologies, offering a comprehensive overview of their respective protocols, and a quantitative comparison of their performance.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. The presence of the bromo, chloro, and N-Boc protecting groups allows for selective functionalization at different positions of the indole core, making it a versatile scaffold for the development of novel therapeutics. The validation of an efficient and scalable synthetic route is therefore of critical importance. This guide compares a traditional two-step approach involving N-protection followed by bromination with an alternative one-pot methodology.
Comparative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their efficiency and practicality.
| Parameter | Route 1: Two-Step Synthesis | Route 2: One-Pot Synthesis |
| Starting Material | 6-Chloroindole | 6-Chloroindole |
| Overall Yield | ~70-85% (calculated) | Not explicitly reported, expected to be lower than the two-step route but with higher operational efficiency. |
| Step 1 Yield (N-Boc Protection) | High (typically >90%) | - |
| Step 2 Yield (Bromination) | ~75-95% | - |
| Purity of Final Product | High, purification by column chromatography | Requires purification, potential for more byproducts |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), N-Bromosuccinimide (NBS) | Di-tert-butyl dicarbonate (Boc₂O), N-Bromosuccinimide (NBS) |
| Reaction Time | Several hours to overnight for each step | Potentially shorter overall reaction time |
| Operational Simplicity | Two distinct reaction and workup procedures | Single reaction and workup, operationally simpler |
Route 1: Two-Step Synthesis via N-Boc Protection and Subsequent Bromination
This classical and widely adopted approach involves the initial protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by regioselective bromination at the C3 position.
Experimental Protocol
Step 1: Synthesis of N-Boc-6-chloroindole
-
To a solution of 6-chloroindole (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N-Boc-6-chloroindole.
Step 2: Synthesis of this compound
-
Dissolve N-Boc-6-chloroindole (1.0 eq) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the stirred solution. For syntheses of related N-Boc-3-bromoindoles, p-toluenesulfonic acid monohydrate (TsOH·H₂O) can be added as a catalyst[1].
-
Allow the reaction to stir at room temperature for 10 minutes to 1 hour, monitoring completion by TLC[1].
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid[1].
Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Route 2: One-Pot Synthesis
A one-pot synthesis offers an operationally simpler alternative by combining the N-Boc protection and bromination steps in a single reaction vessel, thereby reducing workup and purification steps. While specific literature for a one-pot synthesis of the title compound is not prevalent, this theoretical approach is based on the compatibility of the reaction conditions.
Experimental Protocol
-
To a solution of 6-chloroindole (1.0 eq) in a suitable anhydrous solvent such as acetonitrile, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of DMAP.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of N-Boc-6-chloroindole in situ.
-
Cool the reaction mixture to 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC for the consumption of the intermediate and formation of the final product.
-
Workup the reaction as described in Route 1, Step 2.
-
Purify the crude product by flash column chromatography.
Logical Relationship Diagram
Caption: Logical flow of the one-pot synthesis approach.
Alternative Brominating Agents
While NBS is the most common reagent for the 3-bromination of N-Boc indoles, other reagents can be employed and may offer advantages in terms of selectivity or reactivity depending on the substrate. These include:
-
Bromine (Br₂): Can be used but is more hazardous and may lead to over-bromination if not carefully controlled.
-
Pyridinium Bromide Perbromide (Py·HBr₃): A solid, less hazardous source of bromine.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): Another stable and solid brominating agent.
The choice of brominating agent can influence the reaction conditions and the resulting product distribution. For instance, the use of molecular bromine often requires lower temperatures to control its high reactivity.
Conclusion
The two-step synthesis (Route 1) is a well-established and reliable method for the preparation of this compound, generally providing high yields and purity. The one-pot synthesis (Route 2), while theoretically more efficient in terms of operational steps, may require more careful optimization to minimize byproduct formation and achieve comparable yields to the two-step approach. The choice between these routes will depend on the specific requirements of the researcher, including scale, available resources, and the desired purity of the final product. For large-scale synthesis, the robustness and high yields of the two-step process may be preferable, whereas for rapid library synthesis, the operational simplicity of a one-pot procedure could be advantageous. Further investigation and optimization of the one-pot reaction conditions are warranted to fully validate its utility.
References
Safety Operating Guide
Proper Disposal of N-Boc-3-bromo-6-chloroindole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides essential, step-by-step guidance for the safe disposal of N-Boc-3-bromo-6-chloroindole, a halogenated indole derivative commonly used in organic synthesis.
Due to conflicting safety data, a conservative approach is recommended, treating the compound as a potentially hazardous substance. While some safety data sheets (SDS) may classify it as non-hazardous, related bromoindole compounds are categorized as irritants. Therefore, handling and disposal should adhere to protocols for chemical irritants and halogenated organic waste.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is crucial for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| Chemical Formula | C₁₃H₁₃BrClNO₂ |
| Molar Mass | 330.61 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in organic solvents |
Disposal Protocol
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure that appropriate personal protective equipment is worn. This includes:
-
Safety Goggles: To protect against splashes and fine particles.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect skin and clothing.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to ensure safe and compliant disposal.
-
Designated Waste Container: Collect all waste this compound, including residues and contaminated materials (e.g., weighing paper, gloves), in a clearly labeled, dedicated waste container.
-
Halogenated Organic Waste: This compound is a halogenated organic substance. It must be disposed of in a container specifically designated for "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.
-
Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., an exclamation mark for irritants).
Step 3: Handling and Storage of Waste
-
Fume Hood: All handling and transfer of the solid compound or solutions should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials.
Step 4: Disposal Procedure
-
Licensed Waste Disposal Service: The disposal of the collected halogenated organic waste must be carried out by a licensed and certified hazardous waste disposal company.
-
Institutional Guidelines: Adhere to all institutional and local regulations regarding chemical waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to schedule a waste pickup.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer.
-
Do Not Dispose in Regular Trash: This chemical waste should not be placed in the regular trash.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
